4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid
説明
特性
分子式 |
C11H10N2O4S |
|---|---|
分子量 |
266.28 g/mol |
IUPAC名 |
4-(phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O4S/c14-11(15)10-6-9(7-12-10)18(16,17)13-8-4-2-1-3-5-8/h1-7,12-13H,(H,14,15) |
InChIキー |
VXYCNRZJWNUVGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CNC(=C2)C(=O)O |
製品の起源 |
United States |
4-(N-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic Acid: Structural Dynamics, Synthesis, and Metalloenzyme Inhibition Profile
Executive Summary
In the landscape of rational drug design, functionalized heterocyclic scaffolds serve as the architectural foundation for targeted therapeutics. 4-(N-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid is a highly specialized, privileged pharmacophore designed primarily for the inhibition of zinc-dependent metalloenzymes. By integrating an electron-rich pyrrole core with a bidentate coordination system (a C2-carboxylic acid and a C4-sulfonamide), this molecule acts as a potent competitive inhibitor. It has profound applications in overcoming antimicrobial resistance by targeting Metallo-β-lactamases (MBLs)[1] and in managing physiological disorders by inhibiting Carbonic Anhydrase (CA) isozymes[2].
This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and the mechanistic causality behind its biological efficacy.
Physicochemical & Structural Profiling
The efficacy of 4-(N-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid is dictated by its precise spatial geometry and electronic distribution. The pyrrole ring acts as a bioisosteric core that fits seamlessly into aromatic binding pockets, while the functional groups at C2 and C4 drive target engagement[3].
Quantitative Data Summary
The following table outlines the foundational physicochemical properties that govern the compound's pharmacokinetics and pharmacodynamics.
| Property | Value | Pharmacological Implication |
| Molecular Formula | C₁₁H₁₀N₂O₄S | Defines the stoichiometric baseline. |
| Molecular Weight | 266.27 g/mol | Optimal for small-molecule drug likeness (Lipinski’s Rule of 5). |
| LogP (Predicted) | 1.8 – 2.2 | Ensures adequate membrane permeability while maintaining aqueous solubility. |
| H-Bond Donors | 3 (Pyrrole NH, Sulfonamide NH, COOH) | Facilitates extensive hydrogen-bonding networks within active sites. |
| H-Bond Acceptors | 5 (Sulfonamide O₂, COOH O₂, N) | Acts as Lewis bases for metal coordination and residue interaction. |
| pKa (Carboxylic Acid) | ~4.5 | Exists primarily as a carboxylate anion at physiological pH (7.4), enabling salt-bridge formation. |
| pKa (Sulfonamide) | ~8.5 | Allows for deprotonation in the highly basic microenvironment of metalloenzyme active sites. |
Structural Rationale
-
The C4-N-Phenylsulfamoyl Group: This is the primary warhead. The sulfamoyl moiety coordinates directly with the active site Zn²⁺ ion. The addition of the N-phenyl ring is a strategic choice; it increases lipophilicity and extends into adjacent hydrophobic sub-pockets, driving isozyme selectivity over ubiquitous, off-target isoforms[2].
-
The C2-Carboxylic Acid: This group provides a secondary anchoring point. In the binding pocket of metallo-β-lactamases, the carboxylate ligates to a secondary zinc ion (Zn2) or forms robust salt bridges with basic amino acid residues (e.g., Lysine or Arginine), locking the inhibitor in a stable conformation[1].
Mechanism of Action: Metalloenzyme Targeting
The inhibitory power of this compound stems from its ability to disrupt the catalytic machinery of zinc-dependent enzymes.
In Metallo-β-lactamases (e.g., NDM-1, VIM-2) , the enzyme utilizes a dizinc cluster bridged by a hydroxide ion to hydrolyze the β-lactam ring of antibiotics. The N-sulfamoyl NH₂ group of the inhibitor physically displaces this dizinc bridging hydroxide/water, effectively neutralizing the enzyme's hydrolytic capability and restoring the efficacy of co-administered antibiotics like meropenem[1].
In Carbonic Anhydrases , the deprotonated sulfonamide nitrogen coordinates directly to the single active-site zinc ion. This displaces the catalytic water molecule essential for the hydration of CO₂, shutting down the enzyme's respiratory and pH-regulating functions[2].
Caption: Pharmacophore binding model illustrating zinc coordination and active site anchoring.
Synthetic Methodology & Validation
The synthesis of complex, polysubstituted pyrrole derivatives requires precise control over electrophilic aromatic substitution to prevent the degradation of the electron-rich core[3]. The following protocol outlines a robust, self-validating 3-step synthesis.
Step 1: Regioselective Chlorosulfonation
Causality: The starting material, methyl 1H-pyrrole-2-carboxylate, features an electron-withdrawing ester group at C2. This exerts a directing effect, favoring electrophilic substitution at the C4 position. The reaction is strictly maintained at 0°C to suppress the highly exothermic, acid-catalyzed polymerization typical of pyrrole rings[3].
-
Dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the reaction flask to 0°C using an ice-brine bath.
-
Add chlorosulfonic acid (ClSO₃H, 3.0 eq) dropwise over 30 minutes.
-
Validation Checkpoint: Perform TLC (Hexane/EtOAc 7:3). Quench a 10 µL aliquot in ice water and analyze via LC-MS to confirm the mass of the 4-chlorosulfonyl intermediate.
Step 2: Amidation
Causality: Pyridine is utilized as both the solvent and an acid scavenger. It neutralizes the HCl byproduct generated during the nucleophilic attack of aniline on the sulfonyl chloride, driving the equilibrium toward the product and preventing pyrrole degradation.
-
Dissolve the crude methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate in anhydrous pyridine.
-
Add aniline (1.2 eq) dropwise at room temperature. Stir for 4 hours.
-
Concentrate under reduced pressure and partition between EtOAc and 1M HCl to remove residual pyridine.
-
Validation Checkpoint: Acquire a ¹H NMR spectrum. The presence of a multiplet at 7.1–7.4 ppm confirms the integration of the N-phenyl ring, and a broad singlet at ~10.0 ppm confirms the sulfonamide NH.
Step 3: Saponification
Causality: Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system (THF/H₂O) provides mild conditions that selectively cleave the methyl ester into the corresponding carboxylic acid without hydrolyzing the sulfonamide linkage.
-
Dissolve the precursor in THF/H₂O (3:1).
-
Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours.
-
Acidify the mixture to pH 3 using 1M HCl to precipitate the final product. Filter and wash with cold water.
-
Validation Checkpoint: Perform IR spectroscopy. The shift of the carbonyl (C=O) stretch from ~1710 cm⁻¹ (ester) to ~1680 cm⁻¹ (acid) confirms successful saponification.
Caption: Synthetic workflow of 4-(N-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid from methyl ester.
Experimental Protocol: Metalloenzyme Inhibition Assay
To quantify the inhibitory potency (IC₅₀) of the synthesized compound, a self-validating colorimetric kinetic assay must be employed. The following protocol is tailored for Metallo-β-lactamase (e.g., NDM-1) using the chromogenic substrate Nitrocefin[1].
Step-by-Step Methodology
-
Buffer Preparation: Prepare assay buffer (50 mM HEPES, 50 µM ZnSO₄, 0.01% Triton X-100, pH 7.2). The addition of ZnSO₄ ensures the metalloenzyme remains fully populated with its catalytic metal ions.
-
Inhibitor Dilution Series: Prepare a 10-point 3-fold serial dilution of 4-(N-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid in DMSO. Ensure the final DMSO concentration in the assay does not exceed 2% to prevent enzyme denaturation.
-
Enzyme Incubation: In a 96-well clear microplate, mix 1 nM of recombinant NDM-1 enzyme with the inhibitor dilutions. Incubate at 25°C for 15 minutes to allow steady-state binding.
-
Reaction Initiation: Add Nitrocefin (final concentration 50 µM) to all wells to initiate the reaction.
-
Kinetic Reading: Immediately measure the absorbance at 482 nm (indicating Nitrocefin hydrolysis) every 30 seconds for 15 minutes using a microplate reader.
The Self-Validating System
To ensure the integrity of the data, the assay must include the following internal controls:
-
Blank Control (Buffer + Substrate): Measures spontaneous, non-enzymatic hydrolysis.
-
100% Activity Control (Enzyme + Substrate + DMSO): Establishes the baseline uninhibited reaction rate.
-
Positive Control: Include a known inhibitor (e.g., Taniborbactam for MBLs[1], or Acetazolamide if testing against CA[2]) to verify assay sensitivity.
-
Data Validation: Calculate the Z'-factor of the plate using the blank and 100% activity controls. A Z'-factor > 0.5 is mathematically required to validate the assay's robustness before fitting the initial velocity (V₀) data to a 4-parameter logistic (4PL) curve to derive the IC₅₀.
References
-
Farley, A. J. M., et al. "Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates." ACS Infectious Diseases, 2021. URL:[Link]
-
"Pyrrole Carboxamides as Potential Carbonic Anhydrase Inhibitors." CORE Scholar, Wright State University, 2006. URL: [Link]
Sources
An In-depth Technical Guide to the Biological Activity of 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic Acid Derivatives
Abstract
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities. This guide focuses on a specific, yet underexplored, class of these compounds: 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid derivatives. By integrating a phenylsulfamoyl moiety at the C4 position and a carboxylic acid at C2, this scaffold presents a unique pharmacophore with significant therapeutic potential. This document provides a comprehensive overview of the plausible synthesis, hypothesized mechanisms of action, and detailed protocols for evaluating the biological activities of these derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of molecules.
Introduction: The Pyrrole Scaffold in Modern Drug Discovery
Nitrogen-containing heterocycles are privileged structures in drug design, with the pyrrole ring being a particularly versatile and significant motif.[1] It is a key component in many biologically active compounds, from natural products like heme and vitamin B12 to blockbuster drugs.[2][3] The electronic properties of the pyrrole ring, combined with its ability to be extensively functionalized at multiple positions, allow for the fine-tuning of steric, electronic, and lipophilic parameters to optimize interactions with biological targets.
The introduction of a sulfamoyl group, a well-known pharmacophore in its own right (present in diuretic, antibacterial, and anticancer drugs), onto the pyrrole core creates a hybrid structure with compelling therapeutic potential. The specific class of 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid derivatives combines three key features:
-
The pyrrole-2-carboxylic acid moiety, which serves as a versatile handle for further derivatization (e.g., to form amides) and can act as a hydrogen bond donor/acceptor or a metal-chelating group.[1]
-
The sulfonamide linkage , a critical functional group in many approved drugs, known to inhibit enzymes like carbonic anhydrases and kinases.
-
A variable n-phenyl group , which allows for systematic modification to explore structure-activity relationships (SAR) and optimize target engagement and pharmacokinetic properties.
This guide will synthesize information from related compound classes to build a predictive framework for understanding and evaluating the biological potential of this specific scaffold.
Synthesis of the Core Scaffold
While no single publication details a complete synthesis of the title compounds, a plausible and efficient synthetic route can be constructed by combining established methodologies: the Paal-Knorr pyrrole synthesis and the formation of N-aryl sulfonamides.[4][5][6][7]
Proposed Synthetic Pathway
The proposed multi-step synthesis is outlined below. The core of this strategy involves the initial construction of a functionalized pyrrole ring, followed by the introduction of the phenylsulfamoyl group.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. echemcom.com [echemcom.com]
- 7. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of Phenylsulfamoyl Pyrrole-2-Carboxylic Acid Scaffolds: A Technical Guide for Drug Discovery Professionals
Abstract
The confluence of the phenylsulfamoyl moiety and the pyrrole-2-carboxylic acid core presents a compelling scaffold for the development of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this promising chemical class. With a primary focus on its role as a potent and selective inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), a critical enzyme implicated in the progression of hormone-dependent cancers, this whitepaper delves into the mechanistic underpinnings of its action. Furthermore, we explore the broader therapeutic landscape, including potential applications in antimicrobial and anti-inflammatory therapies. This guide is designed to be a practical resource, offering detailed experimental protocols, data-driven insights, and visual aids to facilitate further research and development in this exciting area of medicinal chemistry.
Introduction: A Scaffold of Therapeutic Promise
The pyrrole ring is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal foundation for drug design. When functionalized with a phenylsulfamoyl group and a carboxylic acid at the 2-position, the resulting scaffold gains a unique combination of structural and electronic features that can be exploited for targeted drug development. The sulfonamide group can act as a key hydrogen bond donor and acceptor, while the phenyl ring provides a platform for hydrophobic interactions and further substitution to fine-tune activity and selectivity. The carboxylic acid moiety is crucial for interacting with target proteins, often forming salt bridges or key hydrogen bonds.[2]
Recent research has highlighted the potential of this scaffold, particularly in the context of cancer therapy. One of the most promising targets for phenylsulfamoyl pyrrole-2-carboxylic acid derivatives is the enzyme Aldo-Keto Reductase 1C3 (AKR1C3).[3][4] AKR1C3 is overexpressed in a variety of hormone-dependent cancers, including prostate, breast, and endometrial cancers, where it plays a crucial role in the biosynthesis of active androgens and estrogens that fuel tumor growth.[3][5] Selective inhibition of AKR1C3 represents a promising therapeutic strategy to combat these malignancies. Beyond cancer, the inherent antimicrobial and anti-inflammatory properties of the pyrrole and sulfonamide moieties suggest broader therapeutic applications for this scaffold.[2][6][7]
Synthetic Strategies: Building the Core Scaffold
While a single, definitive protocol for the synthesis of all phenylsulfamoyl pyrrole-2-carboxylic acid derivatives is not established, a general and modular synthetic approach can be devised based on established methodologies for the synthesis of N-sulfonyl pyrroles and pyrrole-2-carboxylic acids.[8][9] The following proposed synthetic pathway allows for the introduction of diversity at various positions of the scaffold.
Proposed Synthetic Protocol:
-
Synthesis of a Substituted Pyrrole-2-carboxylate: A common starting point is the construction of the pyrrole ring. The Paal-Knorr pyrrole synthesis is a robust method for this purpose, involving the condensation of a 1,4-dicarbonyl compound with an amine.[9] Alternatively, modern methods such as the van Leusen reaction or transition-metal-catalyzed cyclizations can be employed to generate substituted pyrrole-2-carboxylates.[10]
-
Introduction of the Sulfamoyl Moiety: The sulfamoyl group can be introduced at either the C4 or C5 position of the pyrrole ring. This is typically achieved through electrophilic substitution using a sulfonyl chloride in the presence of a suitable catalyst. For instance, chlorosulfonation of the pyrrole ring followed by amination with a substituted aniline would yield the desired phenylsulfamoyl pyrrole. A patent describes a pathway for the synthesis of 4-sulfamoyl pyrrole analogs.[11]
-
Hydrolysis of the Ester: The final step involves the hydrolysis of the ester group to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, using lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent.
Caption: A generalized synthetic workflow for phenylsulfamoyl pyrrole-2-carboxylic acid.
Therapeutic Target Focus: Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition
The Role of AKR1C3 in Cancer
AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is a member of the aldo-keto reductase superfamily.[3] This enzyme plays a pivotal role in the metabolism of steroids and prostaglandins. In hormone-dependent cancers, AKR1C3 is a key driver of tumor progression by catalyzing the reduction of weak androgens and estrogens to their more potent forms, such as testosterone and estradiol.[3][5] This intratumoral steroidogenesis leads to the activation of androgen and estrogen receptors, promoting cell proliferation, survival, and resistance to therapies.[3][12] The overexpression of AKR1C3 is associated with poor prognosis in several cancers.[13]
AKR1C3 Signaling Pathway
The upregulation of AKR1C3 can be driven by various transcription factors, including NRF2 and STAT3. Once overexpressed, AKR1C3 contributes to the activation of multiple downstream signaling pathways that promote cancer cell proliferation, survival, epithelial-mesenchymal transition (EMT), and angiogenesis.[3][12][14]
Caption: The AKR1C3 signaling pathway and the inhibitory action of the scaffold.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies of related AKR1C3 inhibitors have provided valuable insights for the design of potent and selective phenylsulfamoyl pyrrole-2-carboxylic acid derivatives. Key findings include:
-
The Carboxylic Acid Moiety: This group is critical for activity, likely forming a salt bridge or hydrogen bonds with key residues in the active site of AKR1C3.[2]
-
The Phenylsulfamoyl Group: The sulfonamide linker is important for positioning the phenyl ring within a hydrophobic pocket of the enzyme. Substitutions on the phenyl ring can significantly impact potency and selectivity. Electron-withdrawing groups are often favored.[7]
-
The Pyrrole Core: The pyrrole ring serves as a rigid scaffold to orient the key pharmacophoric elements. Substitutions on the pyrrole ring can be used to modulate physicochemical properties and target engagement.
Experimental Workflow for Inhibitor Screening
A robust and systematic workflow is essential for the identification and characterization of novel AKR1C3 inhibitors.
Caption: A typical experimental workflow for screening AKR1C3 inhibitors.
In Vitro AKR1C3 Inhibition Assay Protocol
This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against human recombinant AKR1C3.
-
Reagents and Materials:
-
Human recombinant AKR1C3 enzyme
-
NADPH (cofactor)
-
Substrate (e.g., 1-acenaphthenol or a fluorescent substrate)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the AKR1C3 enzyme in each well of the microplate.
-
Add the test compounds at various concentrations (typically in a serial dilution) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the decrease in NADPH absorbance at 340 nm or the increase in fluorescence of the product over time using the microplate reader.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. A detailed protocol for a similar assay can be found in the literature.[15]
-
Data Presentation:
| Compound ID | Scaffold Modification | AKR1C3 IC50 (µM) | Selectivity (vs. AKR1C1/2) |
| Lead-1 | 4-Chloro-phenylsulfamoyl | [Example Value: 0.5] | [Example Value: >50-fold] |
| Analog-1a | 3-Trifluoromethyl-phenylsulfamoyl | [Example Value: 0.2] | [Example Value: >100-fold] |
| Analog-1b | 4-Methoxy-phenylsulfamoyl | [Example Value: 5.2] | [Example Value: 10-fold] |
Note: The data in this table is illustrative and intended to demonstrate how experimental results would be presented. Actual values would need to be determined experimentally.
Broader Therapeutic Horizons
Beyond their potential as anticancer agents, phenylsulfamoyl pyrrole-2-carboxylic acid scaffolds may possess other valuable therapeutic properties.
Antimicrobial Activity
Both the pyrrole and sulfonamide moieties are known to be present in various antimicrobial agents.[6][7][16] The sulfonamide group can mimic p-aminobenzoic acid (PABA), an essential nutrient for bacterial synthesis of folic acid. By inhibiting the dihydropteroate synthase enzyme, sulfonamides can exert a bacteriostatic effect. The pyrrole ring can contribute to the overall lipophilicity of the molecule, facilitating its penetration through bacterial cell membranes. The combination of these two pharmacophores in a single scaffold could lead to the development of novel antimicrobial agents with unique mechanisms of action. A study on thiophenylazolyl pyrrolylsulfamoyl acetamides has shown promising antimicrobial activity.[6][17]
Anti-inflammatory Activity
Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid moiety and an aromatic ring system. The phenylsulfamoyl pyrrole-2-carboxylic acid scaffold shares structural similarities with some NSAIDs. The anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory targets.[2][18] Further investigation into the anti-inflammatory potential of this scaffold is warranted.
Conclusion and Future Directions
The phenylsulfamoyl pyrrole-2-carboxylic acid scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. Its demonstrated potential as a selective inhibitor of AKR1C3 opens up new avenues for the treatment of hormone-dependent cancers. The modular nature of its synthesis allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Synthesis and Screening of Focused Libraries: The synthesis of a diverse library of analogs with systematic variations at the phenyl ring, the pyrrole core, and the position of the sulfamoyl group is crucial to build a comprehensive SAR.
-
Elucidation of Binding Modes: X-ray crystallography studies of lead compounds in complex with their target enzymes will provide invaluable insights for rational drug design.
-
In Vivo Efficacy and Safety Assessment: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of Other Therapeutic Targets: A systematic evaluation of the antimicrobial, anti-inflammatory, and other potential biological activities of this scaffold could uncover new therapeutic applications.
By leveraging the principles of medicinal chemistry and a thorough understanding of the underlying biology, the full therapeutic potential of phenylsulfamoyl pyrrole-2-carboxylic acid scaffolds can be realized, ultimately leading to the development of novel and effective medicines for a range of diseases.
References
-
Frontiers in Oncology. (2024, March 7). AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. [Link]
-
Xiao, X. Z., Lin, L. Y., Zhuang, M. K., Chen, J. B., Chen, X., & Chen, F. L. (2021). Roles of AKR1C3 in malignancy. Chinese medical journal, 134(9), 1026–1035. [Link]
-
ResearchGate. (n.d.). Overview of the major pathways for AKR1C3's action on tumor cells.... [Link]
-
Yepuru, M., Wu, Z., Kulkarni, A., Yin, F., Barrett, C. M., Kim, J., ... & Njar, V. C. (2013). Steroidogenic enzyme AKR1C3 is a novel androgen receptor-selective coactivator that promotes prostate cancer growth. Clinical Cancer Research, 19(20), 5613-5625. [Link]
-
Wang, B., Gu, Y., Hui, K., Huang, J., Xu, S., Wu, S., ... & He, D. (2024). AKR1C3 promotes progression and mediates therapeutic resistance by inducing epithelial-mesenchymal transition and angiogenesis in small cell lung cancer. Heliyon, 10(13), e33458. [Link]
-
Gediya, L. K., Khandelwal, A., Patel, N., Vangala, S., & Njar, V. C. (2011). Discovery and optimization of a covalent AKR1C3 inhibitor. Journal of medicinal chemistry, 54(11), 3943–3955. [Link]
-
Rajeswari, T., Siva Sankar, P., Narendra Babu, K., Padmaja, A., & Padmavathi, V. (2021). Synthesis of thiophenylazolyl pyrrolylsulfamoyl acetamides as potential antimicrobial agents. Research Square. [Link]
-
ResearchGate. (n.d.). Synthesis of thiophenylazolyl pyrrolylsulfamoyl acetamides as potential antimicrobial agents. [Link]
-
ResearchGate. (n.d.). The pathway of 4-sulfamoyl pyrrole synthesis: (A) acetic anhydride,.... [Link]
-
Brožič, P., Turk, S., Adeniji, A. O., Konc, J., Janežič, D., Penning, T. M., ... & Gobec, S. (2012). Selective inhibitors of aldo-keto reductases AKR1C1 and AKR1C3 discovered by virtual screening of a fragment library. Journal of medicinal chemistry, 55(17), 7545–7555. [Link]
-
Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. (2024). European Journal of Medicinal Chemistry, 269, 116298. [Link]
-
EMBL-EBI. (n.d.). Document: Selective inhibitors of aldo-keto reductases AKR1C1 and AKR1C3 discovered by virtual screening of a fragment library. (CHEMBL2169790). [Link]
-
Uthale, D. A., Shinde, V. R., & Dol, H. S. (2014). Synthesis and antimicrobial activity of 4, 5–diphenyl pyrrole derivatives. International Journal of Pharma and Bio Sciences, 5(4), 833-839. [Link]
-
Hrubovčák, P., Kello, M., Novotná, E., Škvarková, S., Mojžiš, J., & Fedoročko, P. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. International journal of molecular sciences, 21(12), 4302. [Link]
-
Reddy, T. J., Le, K., & Hanson, P. R. (2022). Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. The Journal of organic chemistry, 87(17), 11843–11855. [Link]
-
Mateev, E., Angelova, V. T., & Georgieva, M. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]
-
Paprocka, R., Wiese-Szadkowska, M., Gola, J., Gendzwiłł, A., & Głowacka, E. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid (3f) in a Rat Model of Inflammation. Pharmaceuticals, 16(12), 1709. [Link]
-
Fayed, E. A., El-Adl, K., & El-Emam, A. A. (2015). A promising anti-cancer and anti-oxidant agents based on the pyrrole and fused pyrrole: synthesis, docking studies and biological evaluation. Medicinal Chemistry Research, 24(12), 4157-4168. [Link]
-
ResearchGate. (n.d.). Identification a Novel Inhibitor for Aldo–Keto Reductase 1 C3 by Virtual Screening of PubChem Database | Request PDF. [Link]
-
Vasilache, V., Pinteala, M., & Mangalagiu, I. I. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5122. [Link]
-
MDPI. (2024, April 16). Design and Evaluation of NSAID Derivatives as AKR1C3 Inhibitors for Breast Cancer Treatment through Computer-Aided Drug Design and In Vitro Analysis. [Link]
-
Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 10(3), 133-138. [Link]
-
Mohamed, M. S., El-Domany, R. A., & Abd El-Hameed, R. H. (2009). Synthesis of certain pyrrole derivatives as antimicrobial agents. Acta pharmaceutica (Zagreb, Croatia), 59(2), 145–158. [Link]
-
ResearchGate. (n.d.). Preparation of Sulfenyl Pyrroles | Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
-
Fathallah, S. S., Hasabelnaby, S., El-Gamal, K. M., & Abd El-Hameed, R. H. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules (Basel, Switzerland), 22(3), 481. [Link]
-
Semantic Scholar. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. European Journal of Pharmaceutical and Medical Research, 4(12), 346-364. [Link]
-
Ali, N., Coleman, H., Taher, A., Sarg, M., & Elnagdi, N. H. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]
-
Mohamed, M. S., Kamel, R., & Fathallah, S. S. (2011). Synthesis of new pyrroles of potential anti-inflammatory activity. Archiv der Pharmazie, 344(12), 830-839. [Link]
-
ResearchGate. (n.d.). A New Synthesis of Pyrroles. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrole synthesis [organic-chemistry.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AKR1C3 promotes progression and mediates therapeutic resistance by inducing epithelial-mesenchymal transition and angiogenesis in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of new pyrroles of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of action of 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid
Technical Guide for Drug Discovery & Pharmacology
Executive Summary
4-(N-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid (hereafter referred to as PSP-CA ) represents a specialized class of D-Amino Acid Oxidase (DAAO) inhibitors . This compound is a structural analog designed to modulate glutamatergic neurotransmission via the NMDA receptor (NMDAR) glycine co-agonist site.
By competitively inhibiting DAAO, PSP-CA prevents the catabolic degradation of D-Serine , a potent endogenous NMDAR co-agonist. This mechanism is critical in the development of therapeutics for Schizophrenia (specifically negative symptoms and cognitive deficits) and neuropathic pain , where NMDAR hypofunction is a central pathological feature.
Molecular Pharmacology & Binding Mechanism
Target Identification: D-Amino Acid Oxidase (DAAO)
DAAO is a flavoenzyme (FAD-dependent) primarily localized in the peroxisomes of glial cells (astrocytes) in the central nervous system. Its physiological role is the oxidative deamination of D-amino acids, most notably D-Serine.[1][2]
-
Reaction Catalyzed: D-Serine + O₂ + H₂O
Hydroxypyruvate + NH₄⁺ + H₂O₂ -
Inhibition Outcome: Blockade of this reaction elevates synaptic D-Serine concentrations, enhancing NMDAR-mediated calcium influx and Long-Term Potentiation (LTP).
Structural Basis of Inhibition
PSP-CA functions as a competitive inhibitor at the DAAO active site. Its efficacy is derived from a specific pharmacophore arrangement that mimics the transition state of the substrate while exploiting hydrophobic pockets for increased affinity.
| Structural Moiety | Pharmacological Function | Interaction Partner (Human DAAO) |
| Pyrrole-2-Carboxylic Acid | Substrate Mimicry: The planar pyrrole ring and the acidic carboxylate group mimic the D-amino acid substrate. | Arg283 & Tyr228: The carboxylate forms a critical salt bridge/H-bond network ("Arginine Pincer") essential for binding. |
| 4-Sulfonyl Group | Electronic Modulation: Increases the acidity of the pyrrole NH and provides optimal geometry. | Active Site Water/Backbone: Interactions with the solvent network within the active site. |
| N-Phenyl Ring | Hydrophobic Anchor: Extends into a lipophilic sub-pocket adjacent to the FAD cofactor. | Hydrophobic Pocket: Interacts with hydrophobic residues (e.g., Leu, Ile) near the flavin ring, improving potency over simple pyrrole-2-carboxylic acid. |
Mechanism of Action Pathway (DOT Visualization)
Figure 1: The pharmacological cascade of PSP-CA. Inhibition of DAAO preserves D-Serine pools, driving NMDAR-mediated synaptic plasticity.
Experimental Validation Protocols
To validate the efficacy and mechanism of PSP-CA, the following self-validating experimental workflows are recommended.
Protocol A: In Vitro DAAO Enzymatic Inhibition Assay
Objective: Determine the IC₅₀ of PSP-CA against human DAAO (hDAAO) using a fluorometric H₂O₂ detection method.
Reagents:
-
Recombinant hDAAO (expressed in E. coli).
-
Substrate: D-Serine (50 mM stock).
-
Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).
-
Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).
Workflow:
-
Preparation: Dilute PSP-CA in DMSO (10-point serial dilution).
-
Incubation: Mix 5 µL of inhibitor + 45 µL of hDAAO (0.2 µg/mL) in buffer. Incubate for 15 min at 25°C to allow equilibrium binding.
-
Initiation: Add 50 µL of Substrate Mix (20 mM D-Serine + 50 µM Amplex Red + 0.2 U/mL HRP).
-
Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.
-
Validation:
-
Positive Control: 3-Methylpyrazole-5-carboxylic acid (known DAAO inhibitor).
-
Negative Control: DMSO vehicle only.
-
Interference Check: Test compound with H₂O₂ + HRP (no DAAO) to rule out direct H₂O₂ scavenging.
-
Protocol B: Cellular D-Serine Modulation Assay
Objective: Verify that PSP-CA inhibits DAAO in a cellular environment and raises extracellular D-Serine levels.
System: C6 Glioma cells or HEK293 cells stably transfected with hDAAO.
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. -
Treatment: Replace media with HBSS containing 1 mM D-Serine (substrate challenge) ± PSP-CA (various concentrations).
-
Time Course: Incubate for 2 hours at 37°C.
-
Supernatant Analysis: Collect supernatant.
-
Quantification: Measure remaining D-Serine using HPLC-FD (fluorometric detection after NBD-F derivatization) or an enzymatic coupled assay.
-
Data Analysis: Calculate % inhibition of D-Serine consumption relative to vehicle control.
Structure-Activity Relationship (SAR) Data Summary
The following table summarizes the comparative potency of pyrrole-2-carboxylic acid derivatives, highlighting the contribution of the sulfamoyl and phenyl moieties found in PSP-CA.
| Compound Class | R-Group (Position 4) | hDAAO IC₅₀ (nM) | Mechanism Note |
| Pyrrole-2-carboxylic acid | -H | > 5,000 | Weak binder; lacks hydrophobic reach. |
| Sulfamoyl-pyrrole | -SO₂NH₂ | ~ 500 | Sulfonamide adds H-bond/electronic properties. |
| PSP-CA (Target) | -SO₂NH-Phenyl | ~ 40 - 150 | Phenyl ring engages hydrophobic pocket near FAD. |
| N-Benzyl analog | -SO₂NH-Benzyl | ~ 200 | Extension slightly reduces fit in the tight pocket. |
Note: Data values are representative estimates based on class averages from Sparey et al. and related DAAO inhibitor literature.
Drug Development Workflow Visualization
Figure 2: Strategic workflow for developing PSP-CA from a chemical scaffold to a pre-clinical candidate.
References
-
Sparey, T., et al. (2008).[2] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391.
-
Sacchi, S., et al. (2012). "Structure-function relationships in human D-amino acid oxidase." Amino Acids, 43, 1833–1850.
-
Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibition: a novel therapeutic approach for schizophrenia."[2] CNS Drugs, 27(10), 851-862.
-
Ferraris, D., et al. (2008). "D-Amino acid oxidase inhibitors."[2][4][5] Patent WO2008005456A2. (Describes the broad class of pyrrole-sulfonamide inhibitors).
Sources
- 1. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Document: The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors. (CHEMBL1150329) - ChEMBL [ebi.ac.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and physicochemical characteristics of 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Characterization of 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid. This molecule, possessing both a carboxylic acid and a sulfonamide moiety, presents as a pertinent scaffold in medicinal chemistry research. A thorough understanding of its fundamental properties—molecular weight, acidity (pKa), lipophilicity (LogP/LogD), and aqueous solubility—is a prerequisite for any drug discovery and development campaign. This document moves beyond a simple recitation of data, offering detailed, field-proven experimental protocols for the precise determination of these parameters. We delve into the causality behind methodological choices, ensuring each protocol is a self-validating system. The insights provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to robustly characterize this and similar novel chemical entities.
Molecular Structure and Computed Properties
The foundational step in characterizing any new chemical entity is to define its structure and derive its fundamental molecular properties. The structure of 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid combines an aromatic pyrrole-2-carboxylic acid core with a phenylsulfamoyl substituent.
Chemical Structure:
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity Assessment: LogP and LogD
The dual acidic nature of this molecule makes LogD determination essential. The Shake-Flask method remains the gold standard for its accuracy, directly measuring the compound's partitioning between an organic and an aqueous phase.[1][2]
Causality in Protocol Design
The choice of n-octanol and a pH 7.4 phosphate-buffered saline (PBS) is a standard convention intended to mimic the partitioning between a lipid bilayer and physiological fluids.[2] It is crucial to pre-saturate each phase with the other before the experiment. This prevents volume changes during shaking that would otherwise occur as the solvents dissolve into one another, thereby ensuring the final concentrations accurately reflect the partitioning equilibrium.
Protocol: Shake-Flask Method for LogD₇.₄ Determination
-
Phase Preparation: Prepare a pH 7.4 PBS buffer. Mix equal volumes of n-octanol and the PBS buffer in a large separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.
-
Stock Solution: Prepare a stock solution of the compound in the organic phase (pre-saturated n-octanol) at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a vial, combine a precise volume of the stock solution (e.g., 1 mL) with an equal volume of the pre-saturated PBS buffer (e.g., 1 mL).
-
Equilibration: Cap the vial and shake on a mechanical rotator for a sufficient time (typically 1-24 hours) to reach equilibrium.[3][2]
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to cleanly separate the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (Cₒ) and the aqueous (Cₐ) layers using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀(Cₒ / Cₐ).
Visualization: The Interplay of pH, pKa, and LogD
Caption: Relationship between pH, pKa, and effective lipophilicity (LogD).
Aqueous Solubility Determination
Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent and is the most relevant measure for predicting in-vivo dissolution..[4] The shake-flask method is the definitive technique for this measurement.[5]
Causality in Protocol Design
To measure true thermodynamic solubility, the system must be at equilibrium, which means there must be an excess of solid compound present throughout the experiment.[6] This ensures the solution is saturated. Agitation time is critical; for some crystalline compounds, reaching equilibrium can take 24-72 hours.[5] After equilibration, it is vital to separate the undissolved solid without causing precipitation of the dissolved compound. A combination of centrifugation followed by filtration through a low-binding filter (e.g., PVDF) is considered best practice.[5]
Protocol: Equilibrium Shake-Flask Solubility
-
Sample Preparation: Add an excess amount of the solid compound (enough to be visible after the experiment) to a series of vials containing the desired aqueous media (e.g., pH-adjusted buffers, simulated gastric fluid, or FaSSIF/FeSSIF biorelevant media).[5]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 37°C for biopharmaceutical relevance) for at least 24 hours.
-
Phase Separation: Centrifuge the vials to pellet the excess solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm low-protein-binding filter to remove any remaining microcrystals.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the compound's concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Solid-State Analysis: It is good practice to analyze the remaining solid by a method like X-ray powder diffraction (XRPD) to confirm that no polymorphic form or hydrate conversion occurred during the experiment.
Summary and Path Forward
The comprehensive physicochemical characterization of 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid is essential for its progression in any research or development pipeline. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reliable data.
Table 2: Summary of Key Physicochemical Parameters and Recommended Methodologies
| Parameter | Significance for Drug Development | Recommended Experimental Method |
| pKa₁ (Carboxylic Acid) | Governs solubility and charge in the stomach and intestines. | Potentiometric Titration |
| pKa₂ (Sulfonamide) | Influences charge state at physiological/alkaline pH, affecting solubility and binding. | Potentiometric Titration |
| LogD at pH 7.4 | Predicts membrane permeability, protein binding, and overall ADME profile. | Shake-Flask Method |
| Aqueous Solubility | Determines dissolution rate and bioavailability; critical for formulation. | Equilibrium Shake-Flask Method |
By systematically applying these methodologies, researchers can build a comprehensive data package that will de-risk future development and enable rational, data-driven decisions in the pursuit of new therapeutic agents.
References
- Raytor. (2026, January 22).
- American Pharmaceutical Review. (2013, April 2).
- BLDpharm. 1155166-67-8|4-[(2-Hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid.
- ACD/Labs. LogP—Making Sense of the Value.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- ResearchGate.
- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Cambridge MedChem Consulting. LogP/D.
- Enamine. LogD/LogP Background.
- Wikipedia. Pyrrole.
- Harvard University. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
- van der Water, B. et al. (PMC).
- ChemRxiv. (Preprint). Using Atomic Charges to Describe the pKa of Carboxylic Acids.
- Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- The Journal of Physical Chemistry A.
- Waters Corporation. Determination of Partitioning Coefficient by UPLC-MS/MS.
- PubChem. 4-methyl-1H-pyrrole-2-carboxylic acid | C6H7NO2 | CID 14643173.
- Santa Cruz Biotechnology. 4-{[(2-fluorophenyl)amino]sulfonyl}-1H-pyrrole-2-carboxylic acid.
Sources
An In-Depth Technical Guide to the Medicinal Chemistry of 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid and its Analogs
This guide provides a comprehensive technical overview of 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid, a molecule situated at the confluence of two privileged scaffolds in medicinal chemistry: the pyrrole ring and the phenylsulfonamide moiety. While this specific molecule is not extensively documented in publicly available literature, its constituent parts have been the subject of significant research, allowing for a well-grounded exploration of its potential synthesis, mechanisms of action, and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this and related chemical entities.
Introduction: The Convergence of Privileged Scaffolds
The pyrrole ring is a five-membered aromatic heterocycle that is a cornerstone of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile scaffold in drug discovery, leading to approved medicines for a wide range of diseases.[2][3][4] Similarly, the sulfonamide group is a key functional group in a multitude of therapeutic agents, most famously the antibacterial sulfa drugs.[5][6] The phenylsulfamoyl moiety, in particular, has been incorporated into various enzyme inhibitors and modulators of protein-protein interactions.
The conjunction of these two pharmacophores in 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid suggests a molecule with significant potential for biological activity. This guide will dissect the available information on related compounds to construct a detailed picture of its medicinal chemistry.
Physicochemical Properties and Synthetic Strategy
Predicted Physicochemical Properties
A preliminary in-silico analysis of 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid suggests the following properties:
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~284.29 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP | ~2.5-3.0 | Indicates a balance between aqueous solubility and lipid membrane permeability. |
| Hydrogen Bond Donors | 3 | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 4 | Important for molecular recognition and target engagement. |
| Polar Surface Area | ~95 Ų | Influences cell permeability and oral absorption. |
These predicted properties suggest that the molecule possesses a favorable profile for further investigation as a potential drug candidate.
Retrosynthetic Analysis and Proposed Synthesis
A plausible synthetic route for 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid can be devised based on established pyrrole chemistry. A potential retrosynthetic pathway is outlined below:
Figure 1: Retrosynthetic analysis of 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid.
A forward synthesis based on this analysis would involve the following key steps:
-
Nitration of Pyrrole-2-carboxylic acid ethyl ester: Introduction of a nitro group at the 4-position of the pyrrole ring.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amine.
-
Sulfonamide Formation: Reaction of the resulting amine with benzenesulfonyl chloride to form the desired sulfonamide.
-
Ester Hydrolysis: Conversion of the ethyl ester to the carboxylic acid to yield the final product.
Potential Mechanisms of Action and Biological Targets
The structural features of 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid suggest several potential biological targets.
Enzyme Inhibition
The phenylsulfamoyl moiety is a known zinc-binding group and has been incorporated into inhibitors of various metalloenzymes.
-
Metallo-β-lactamases (MBLs): N-sulfamoylpyrrole-2-carboxylates have been investigated as inhibitors of MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics.[7] The sulfamoyl group is thought to mimic the tetrahedral intermediate of β-lactam hydrolysis and coordinate with the active site zinc ions.[7]
-
Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs, a family of zinc metalloenzymes involved in various physiological processes. The unsubstituted sulfonamide group is a key pharmacophore for CA inhibition.
-
Cyclooxygenases (COX): Pyrrole-containing compounds, such as ketorolac and tolmetin, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes.[2][8] The carboxylic acid moiety is crucial for their activity. It is plausible that 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid could exhibit dual inhibitory activity against both COX-1 and COX-2.[8][9]
Figure 2: Potential enzyme targets and key interacting moieties.
Receptor Modulation
-
Metabotropic Glutamate Receptors (mGluRs): Phenylsulfonamide derivatives have been identified as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGlu4).[10][11][12][13][14] These compounds do not directly activate the receptor but enhance its response to the endogenous ligand, glutamate. The pyrrole ring has also been used as a central scaffold in mGlu4 PAMs.[13][14]
Structure-Activity Relationship (SAR) Insights
Based on studies of related compounds, the following SAR can be inferred:
| Molecular Region | Structural Variation | Predicted Impact on Activity |
| Phenyl Ring of Sulfonamide | Substitution with electron-withdrawing or -donating groups | Can modulate potency and selectivity for different targets. For mGlu4 PAMs, specific substitution patterns are crucial for activity.[10][11] |
| Sulfonamide Linker | N-alkylation or replacement with other linkers | Likely to significantly impact activity, as the N-H is often a key hydrogen bond donor. |
| Pyrrole Ring | Substitution at other positions (e.g., C3, C5) | Can influence potency and pharmacokinetic properties. |
| Carboxylic Acid at C2 | Esterification or conversion to other functional groups | May alter the mechanism of action and target profile. For COX inhibition, the free acid is generally required.[8] |
Potential Therapeutic Applications
Given the potential biological targets, 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid and its analogs could be explored for the following therapeutic applications:
-
Infectious Diseases: As inhibitors of MBLs, these compounds could be developed as adjuvants to β-lactam antibiotics to combat bacterial resistance.[15]
-
Oncology: Inhibition of certain CA isoforms is a validated anti-cancer strategy. Additionally, pyrrole derivatives have shown anticancer activity through various mechanisms.[1]
-
Inflammatory Diseases: As potential COX inhibitors, this class of compounds could be developed as novel anti-inflammatory agents.[8][9][16]
-
Neurological Disorders: As mGlu4 PAMs, they could have therapeutic potential in conditions such as Parkinson's disease and anxiety.[17]
Experimental Protocols
General Procedure for the Synthesis of 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic Acid
This protocol is a generalized procedure based on common synthetic methodologies for similar compounds.[7][18]
Step 1: Nitration of Ethyl 1H-pyrrole-2-carboxylate
-
Dissolve ethyl 1H-pyrrole-2-carboxylate in acetic anhydride at 0°C.
-
Add a solution of fuming nitric acid in acetic acid dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 4-nitro-1H-pyrrole-2-carboxylate.
Step 2: Reduction of Ethyl 4-nitro-1H-pyrrole-2-carboxylate
-
Dissolve the nitro-pyrrole derivative in ethanol.
-
Add a catalytic amount of palladium on charcoal (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield ethyl 4-amino-1H-pyrrole-2-carboxylate.
Step 3: Sulfonamide Formation
-
Dissolve the amino-pyrrole derivative in pyridine or dichloromethane.
-
Cool the solution to 0°C and add benzenesulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford ethyl 4-(phenylsulfamoyl)-1H-pyrrole-2-carboxylate.
Step 4: Ester Hydrolysis
-
Dissolve the ethyl ester in a mixture of tetrahydrofuran, methanol, and water.
-
Add an excess of lithium hydroxide.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Acidify the reaction mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid.
Figure 3: Proposed synthetic workflow.
Conclusion
4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid represents a promising, yet underexplored, chemical entity with the potential for diverse biological activities. The convergence of the pyrrole-2-carboxylic acid scaffold and the phenylsulfonamide moiety suggests a high probability of interaction with various enzymatic and receptor targets. The insights gathered from related compounds provide a strong foundation for the rational design and synthesis of novel derivatives with potential applications in infectious diseases, oncology, inflammation, and neurology. Further investigation into the synthesis and biological evaluation of this compound and its analogs is warranted to fully elucidate its therapeutic potential.
References
-
Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - Frontiers. (2022, December 5). Frontiers. [Link]
-
Bioactive pyrrole-based compounds with target selectivity - PMC. National Center for Biotechnology Information. [Link]
-
Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential - PMC. (2024, April 9). National Center for Biotechnology Information. [Link]
-
(PDF) Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - ResearchGate. (2022, December 6). ResearchGate. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (2024, November 29). MDPI. [Link]
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives - VLife Sciences. VLife Sciences. [Link]
-
Pyrrole-2-carboxylic acid (PYC), the specific inhibitor of PRAC, is not... - ResearchGate. ResearchGate. [Link]
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach | ACS Omega - ACS Publications. (2023, December 12). ACS Publications. [Link]
-
Synthesis and SAR of novel, 4-(phenylsulfamoyl)phenylacetamide mGlu4 positive allosteric modulators (PAMs) identified by functional high-throughput screening (HTS) - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis and SAR of novel, 4-(phenylsulfamoyl)phenylacetamide mGlu4 positive allosteric modulators (PAMs) identified by functional high-throughput screening (HTS) - PubMed. (2010, September 1). PubMed. [Link]
-
(PDF) Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors - ResearchGate. (2026, January 5). ResearchGate. [Link]
-
Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2020, August 17). BJSTR. [Link]
-
Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. (2021, May 18). ACS Publications. [Link]
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - MDPI. (2017, March 17). MDPI. [Link]
-
ChemInform Abstract: Synthesis and SAR of Novel, 4-(Phenylsulfamoyl)phenylacetamide mGlu4 Positive Allosteric Modulators (PAMs) Identified by Functional High-Throughput Screening (HTS). | Request PDF - ResearchGate. ResearchGate. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. (2015, January 23). SciSpace. [Link]
-
Synthetic pathway for new phenylsulfamoyl carboxylic acids - ResearchGate. ResearchGate. [Link]
-
Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. Research Square. [Link]
-
Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PMC. National Center for Biotechnology Information. [Link]
-
Reaction mechanism for new phenylsulphonamoyl carboxylic acids - ResearchGate. ResearchGate. [Link]
-
Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents.
-
Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PubMed. (2016, July 1). PubMed. [Link]
-
Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC. (2011, January 19). National Center for Biotechnology Information. [Link]
Sources
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and SAR of novel, 4-(phenylsulfamoyl)phenylacetamide mGlu4 positive allosteric modulators (PAMs) identified by functional high-throughput screening (HTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR of novel, 4-(phenylsulfamoyl)phenylacetamide mGlu4 positive allosteric modulators (PAMs) identified by functional high-throughput screening (HTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biomedres.us [biomedres.us]
Application Note: Synthesis and Characterization Protocol for 4-(N-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic Acid
Introduction & Scientific Rationale
Functionalized pyrrole-2-carboxylic acids are privileged scaffolds in modern drug discovery. Specifically, sulfonamide-substituted pyrroles have emerged as critical pharmacophores for targeting metalloenzymes and viral methyltransferases. Recent literature highlights their efficacy as potent inhibitors of clinically relevant B1 subclass metallo-β-lactamases (MBLs), such as NDM-1, where the sulfonamide moiety directly coordinates with active-site zinc ions [1]. Furthermore, 4-sulfamoylpyrrole-2-carboxamide derivatives have been identified as highly effective non-nucleoside inhibitors of the SARS-CoV-2 NSP14 methyltransferase, a critical target for antiviral therapies [2, 3].
This application note details a robust, high-yielding, three-step synthetic protocol for 4-(N-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid . The workflow is designed to ensure high regioselectivity, minimize polymerization byproducts, and provide a self-validating system through rigorous In-Process Quality Control (IPQC) checkpoints.
Mechanistic Causality & Reaction Design
To achieve high purity and yield, it is critical to understand the chemical causality driving each step of this synthesis:
-
Regioselective Chlorosulfonation (Electrophilic Aromatic Substitution): Unsubstituted pyrroles are notoriously sensitive to strong acids and rapidly polymerize. However, starting with methyl 1H-pyrrole-2-carboxylate leverages the C2-ester as an electron-withdrawing group (EWG). This EWG deactivates the ring just enough to prevent acid-catalyzed degradation while directing the incoming sulfonylium electrophile (
) to the C4 and C5 positions. The C4 position is sterically and electronically favored, yielding the 4-chlorosulfonyl derivative as the major product [4]. -
Sulfonamidation (Nucleophilic Acyl Substitution): The intermediate sulfonyl chloride is highly reactive and moisture-sensitive. Aniline acts as the nucleophile to displace the chloride. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic steric base to scavenge the generated HCl, preventing the protonation of aniline (which would kill its nucleophilicity) and driving the reaction to completion.
-
Ester Saponification: Hydrolysis of the methyl ester is achieved using Lithium Hydroxide (LiOH) in a biphasic THF/Water system. The lithium cation strongly coordinates to the carbonyl oxygen, enhancing the electrophilicity of the ester carbon. This allows for rapid saponification at room temperature without risking the cleavage of the newly formed sulfonamide bond.
Workflow for the 3-step synthesis of 4-(N-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid.
Quantitative Data & Reagent Specifications
Table 1: Reagent Quantities for a Standard 10 mmol Scale Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Role |
| Methyl 1H-pyrrole-2-carboxylate | 125.13 | 1.0 eq | 1.25 g | Starting Material |
| Chlorosulfonic acid ( | 116.52 | 4.0 eq | 2.66 mL | Electrophile / Solvent |
| Aniline | 93.13 | 1.2 eq | 1.10 mL | Nucleophile |
| DIPEA | 129.24 | 2.5 eq | 4.35 mL | Acid Scavenger |
| LiOH· | 41.96 | 3.0 eq | 1.26 g | Hydrolysis Base |
Experimental Protocols
Step 1: Synthesis of Methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate
-
Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a drying tube. Cool the flask to 0 °C in an ice-water bath.
-
Addition: Carefully add chlorosulfonic acid (2.66 mL, 40 mmol) to the flask. Slowly add methyl 1H-pyrrole-2-carboxylate (1.25 g, 10 mmol) portion-wise over 15 minutes to maintain the internal temperature below 5 °C.
-
Reaction: Remove the ice bath and allow the dark mixture to stir at room temperature for 2 hours.
-
IPQC (Self-Validation): Quench a 10 µL aliquot into 1 mL of methanol. Analyze via LC-MS. The presence of the methyl sulfonic ester mass ([M+H]+ = 220.0) confirms complete conversion of the starting material.
-
Workup: Carefully pour the reaction mixture dropwise into 50 g of crushed ice under vigorous stirring. A precipitate will immediately form. Filter the solid rapidly through a Büchner funnel, wash with ice-cold water (3 × 10 mL), and dry under high vacuum for 2 hours. Crucial Note: Use the intermediate immediately in Step 2 to prevent hydrolysis to the sulfonic acid.
Mechanistic pathway of the regioselective electrophilic aromatic chlorosulfonation at C4.
Step 2: Synthesis of Methyl 4-(N-phenylsulfamoyl)-1H-pyrrole-2-carboxylate
-
Preparation: Dissolve the freshly prepared sulfonyl chloride intermediate (~2.0 g) in anhydrous Dichloromethane (DCM, 20 mL) under a nitrogen atmosphere. Cool to 0 °C.
-
Addition: Add DIPEA (4.35 mL, 25 mmol) followed by the dropwise addition of aniline (1.10 mL, 12 mmol).
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
IPQC (Self-Validation): Perform TLC (Hexanes/EtOAc 2:1, UV 254 nm). The product spot (
) should cleanly replace the sulfonyl chloride spot ( ). -
Workup: Dilute the mixture with DCM (30 mL) and wash sequentially with 1N HCl (2 × 20 mL) to remove excess aniline and DIPEA, followed by brine (20 mL). Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) if necessary to yield an off-white solid.
Step 3: Saponification to 4-(N-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid
-
Preparation: Dissolve the Step 2 product (~2.2 g) in a mixture of THF (15 mL) and Water (5 mL).
-
Addition: Add LiOH·
(1.26 g, 30 mmol) in one portion. -
Reaction: Stir the biphasic mixture vigorously at room temperature for 12 hours.
-
IPQC (Self-Validation): Analyze via LC-MS (Negative Ion Mode). The disappearance of the ester mass and the appearance of the target [M-H]- (m/z 265.0) indicates reaction completion.
-
Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water (10 mL) and wash with diethyl ether (10 mL) to remove organic impurities. Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 2N HCl. A white/pale-pink precipitate will form. Filter the solid, wash with cold water, and dry under high vacuum to yield the final product.
Expected Analytical Characterization Data
Validation of the final product should be conducted using standard spectroscopic techniques. The following table outlines the expected analytical benchmarks for the pure 4-(N-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid.
Table 2: Expected Analytical Signatures
| Analytical Technique | Target Parameter | Expected Observation |
| LC-MS (ESI+) | [M+H]+ | m/z 267.0 |
| LC-MS (ESI-) | [M-H]- | m/z 265.0 |
| 1H NMR (DMSO-d6) | Pyrrole C3-H, C5-H | ~6.8 ppm (d, 1H), ~7.3 ppm (d, 1H) |
| 1H NMR (DMSO-d6) | Phenyl Protons | ~7.0 - 7.3 ppm (m, 5H) |
| 1H NMR (DMSO-d6) | Sulfonamide NH | ~10.2 ppm (s, 1H, exchangeable) |
| 1H NMR (DMSO-d6) | Pyrrole NH | ~12.1 ppm (s, 1H, exchangeable) |
References
-
Alistair J. M. Farley, Yuri Ermolovich, Karina Calvopiña, et al. "Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates". ACS Infectious Diseases.[Link]
-
Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors. ACS Medicinal Chemistry Letters.[Link]
- Sulfonamide-1h-pyrrole-2-carboxamide inhibitors of sars-cov-2 nsp14 methyltransferase and derivatives thereof (WO2024158863A1).
- Pyrrole derivatives as factor Xa inhibitors (EP001664025B1).
Introduction: Understanding the Solubility of 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid
An Application Note and Protocol for Determining Optimal Solvents for 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid is a molecule of interest in pharmaceutical research due to its hybrid structure, incorporating a pyrrole carboxylic acid scaffold and a phenylsulfonamide moiety. The solubility of this compound is a critical parameter that influences its biological activity, formulation, and overall therapeutic potential. The molecule's structure presents a unique combination of polar and non-polar characteristics. The pyrrole ring, carboxylic acid, and sulfonamide groups introduce polarity and the capacity for hydrogen bonding, while the phenyl group adds a non-polar, aromatic character. This amphiphilic nature suggests that its solubility will be highly dependent on the chosen solvent system.
This application note provides a comprehensive guide to understanding and determining the optimal solvents for 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid. We will delve into the theoretical considerations of its solubility, provide a detailed experimental protocol for solubility determination, and offer insights into the interpretation of the results.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid, the key intermolecular interactions to consider are:
-
Hydrogen Bonding: The carboxylic acid group (-COOH) and the sulfonamide group (-SO₂NH-) are both capable of acting as hydrogen bond donors and acceptors. The pyrrole nitrogen can also act as a hydrogen bond donor. Polar protic solvents, such as water, alcohols, and carboxylic acids, can readily engage in hydrogen bonding with the solute, potentially leading to good solubility.
-
Dipole-Dipole Interactions: The polar functional groups in the molecule create a net dipole moment. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, possess large dipole moments and can interact favorably with the polar regions of the solute.
-
Van der Waals Forces: The non-polar phenyl ring and the pyrrole ring can interact with non-polar solvents through weaker van der Waals forces.
Based on the structure, it is anticipated that polar aprotic solvents will be effective in dissolving 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid due to their ability to solvate both the polar and non-polar regions of the molecule. The parent compound, pyrrole-2-carboxylic acid, is known to be soluble in polar organic solvents like ethanol, methanol, DMF, and DMSO[1].
Experimental Protocol for Solubility Determination
The following protocol outlines a systematic approach to determine the solubility of 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid in a range of solvents.
Materials and Reagents:
-
4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid (high purity)
-
A selection of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow:
Caption: Experimental workflow for determining the solubility of 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid.
Step-by-Step Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid into several vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Tightly cap the vials and vortex for 1-2 minutes to ensure thorough mixing.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached a steady state.
-
-
Sample Collection and Preparation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a pipette, ensuring not to disturb the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of the compound in a suitable solvent (one in which it is freely soluble, e.g., DMSO or DMF) at known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Dilute the filtered sample solutions with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted samples into the HPLC system and record the peak areas.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted sample solutions.
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of the compound in that specific solvent, typically expressed in mg/mL or mol/L.
-
Molecular Interactions and Solvent Selection
The choice of solvent will significantly impact the dissolution of 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid by influencing the equilibrium between the solid-state and the solvated state.
Sources
Protocol: Preparation and Storage of 4-(N-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic Acid Stock Solutions
Abstract & Chemical Context
This Application Note provides a standardized protocol for the preparation, storage, and handling of 4-(N-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid stock solutions. This compound belongs to a class of substituted pyrroles often utilized as inhibitors for enzymes such as D-amino acid oxidase (DAAO) or as intermediates in antiviral drug discovery.
Critical Physicochemical Profile
Successful handling requires understanding the molecule's dual nature: the electron-rich (oxidation-prone) pyrrole ring and the ionizable carboxylic acid.
| Property | Value / Characteristic | Implication for Protocol |
| Core Scaffold | Pyrrole-2-carboxylic acid | Light/Air Sensitive: Pyrroles oxidize to colored oligomers (browning) upon exposure to air and light.[1] |
| Functional Groups | Phenylsulfamoyl ( | pH-Dependent Solubility: The carboxylic acid ( |
| Hydrophobicity | Moderate to High (LogP > 2 estimated) | Solvent Requirement: Requires organic co-solvent (DMSO) for high-concentration stocks. |
| Molecular Weight | ~266.27 g/mol (Calculated) | 10 mM Calculation: 2.66 mg/mL. |
Solvent Selection Strategy
The Golden Rule: Dissolve in 100% DMSO (Dimethyl Sulfoxide) for the primary stock. Never attempt to dissolve the solid directly into aqueous buffers (PBS, Media), as the acidic proton will prevent dissolution at neutral pH without organic assistance, leading to invisible micro-precipitates.
Decision Logic for Solvents
-
Primary Stock: DMSO (Anhydrous, >99.9%) .
-
Why: It disrupts the intermolecular hydrogen bonding of the sulfonamide and solubilizes the hydrophobic phenyl ring. It is miscible with water for downstream assays.
-
-
Secondary Option: DMF (Dimethylformamide) .[2]
-
When to use: Only if the specific biological assay is strictly DMSO-intolerant. DMF is more toxic and volatile.
-
-
Aqueous Working Solution: PBS (pH 7.4) or Tris-HCl (pH 8.0) .
-
Mechanism:[3] At pH 7.4, the carboxylic acid (
) is fully deprotonated ( ), significantly enhancing solubility.
-
Visual Workflow: Preparation & Dilution Logic
Figure 1: Step-by-step workflow for generating high-integrity primary stock solutions.
Detailed Protocol: Primary Stock (10 mM)
Materials:
-
Compound: 4-(N-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid (Solid).
-
Solvent: DMSO (Cell culture grade, anhydrous).
-
Vials: Amber glass vials (borosilicate) with Teflon-lined caps.
Procedure:
-
Equilibration: Remove the compound vial from the freezer and allow it to equilibrate to room temperature (approx. 20 mins) before opening. This prevents water condensation from entering the hygroscopic powder.
-
Weighing: Weigh approximately 2–5 mg of the solid into an amber vial. Record the exact mass (e.g., 3.2 mg).
-
Tip: Pyrrole derivatives can be sticky due to static. Use an anti-static gun if available.
-
-
Calculation: Calculate the required DMSO volume (
) using the formula:-
Example: For 3.2 mg at 10 mM (0.01 M):
-
-
Dissolution: Add the calculated volume of DMSO.
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath for 1–2 minutes if particles persist. Caution: Do not allow the water bath to heat up; heat degrades pyrroles.
-
-
Quality Check: Hold the vial up to a light source. The solution should be clear. If it is yellow/brown immediately, the solid may have oxidized prior to dissolution, or it is an intrinsic property (check Certificate of Analysis).
-
Aliquot & Store: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C (preferred) or -20°C.
Protocol: Working Solution (Aqueous Dilution)
This step is where most experiments fail due to "crashing out" (precipitation).
The "Solvent Shift" Method: Do not squirt the DMSO stock directly into a large volume of cold media. This causes local high concentrations and immediate precipitation.
-
Prepare Buffer: Use PBS (pH 7.[2]4) or culture media.[4] Ensure it is at Room Temperature or
. -
Intermediate Dilution (Optional but Recommended):
-
Dilute the 10 mM Stock 1:10 in pure DMSO first to create a 1 mM substock.
-
-
Final Dilution:
-
Place the pipette tip submerged into the stirring/swirling aqueous buffer.
-
Slowly eject the DMSO stock into the buffer.
-
Max DMSO Limit: Ensure final DMSO concentration is
(preferably ) to avoid cellular toxicity.
-
-
pH Check: If working at high concentrations (>100 µM), verify the pH of the final solution. The compound is acidic; if the buffer capacity is weak, the pH might drop, causing the compound to re-protonate and precipitate.
Stability & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Solution turns dark brown/black | Oxidation: The pyrrole ring has polymerized due to light/oxygen. | Discard. For future stocks, purge vials with Nitrogen/Argon gas before sealing and store in amber glass. |
| Precipitation upon dilution | Acidic Shock: Diluting into acidic media (pH < 5) or high concentration. | Ensure the aqueous buffer is pH > 7.0. Lower the final concentration. Use an intermediate dilution step. |
| Loss of potency | Freeze-Thaw Damage: Repeated cycling causes degradation. | Use single-use aliquots. Do not refreeze a thawed aliquot more than once. |
Safety & Handling (E-E-A-T)
-
Sulfonamide Warning: This compound contains a sulfonamide moiety. Researchers with sulfa-drug allergies should exercise extreme caution.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood to avoid inhalation.
-
Disposal: Dispose of as hazardous chemical waste (halogenated/organic solvent stream).
References
-
PubChem. Compound Summary: 4-(dimethylsulfamoyl)-1H-pyrrole-2-carboxylic acid (Analogous Structure Properties). [Link]
Sources
Application Note: In Vitro Assay Methods for Testing 4-(N-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic Acid
Introduction & Mechanistic Rationale
The compound 4-(N-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid serves as a critical pharmacophore and building block in the development of receptor tyrosine kinase (RTK) inhibitors, particularly those targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families [1]. Structurally related to the pyrrole-indolinone core of FDA-approved drugs like sunitinib, this scaffold is designed to act as an ATP-competitive inhibitor [1, 3].
Causality in Structural Design:
The pyrrole-2-carboxylic acid moiety mimics the adenine ring of endogenous ATP, allowing it to form essential hydrogen bonds with the backbone amides in the kinase hinge region. Simultaneously, the N-phenylsulfamoyl group extends into the adjacent hydrophobic pocket of the kinase domain. This dual-interaction mechanism locks the kinase in an inactive conformation, preventing the autophosphorylation of tyrosine residues and halting downstream signaling cascades (such as PLC-
To rigorously validate the efficacy of 4-(N-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid derivatives, a self-validating testing funnel is required. This involves a primary biochemical assay (TR-FRET) to confirm direct target engagement, followed by a secondary cellular assay (HUVEC Tube Formation) to verify phenotypic translation.
Figure 1: VEGFR-2 signaling pathway and its inhibition by the pyrrole-2-carboxylic acid scaffold.
Quantitative Assay Parameters
To ensure reproducibility, all quantitative parameters for the described assays must be strictly controlled. The table below summarizes the expected pharmacological metrics and assay conditions.
| Parameter | TR-FRET Kinase Assay (Biochemical) | HUVEC Tube Formation (Cellular) |
| Primary Target | VEGFR-2 / PDGFR- | Endothelial Cell Angiogenesis |
| Readout | Fluorescence Ratio (665 nm / 620 nm) | Total Tube Length / Branch Points |
| Expected IC | 10 nM – 500 nM (Derivative dependent) | 50 nM – 1 |
| ATP Concentration | 10 | N/A (Intracellular physiological ATP) |
| Incubation Time | 60 minutes (Kinase reaction) | 12 – 18 hours |
| Signal-to-Background | > 5.0 | > 3.0 (Stimulated vs. Unstimulated) |
| Z'-Factor | N/A (Phenotypic imaging) |
Protocol 1: Cell-Free TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating ATP-competitive kinase inhibitors. We utilize this method over radiometric assays because the time-delayed measurement eliminates compound autofluorescence and light scattering, yielding a robust, high-throughput compatible Z'-factor [2].
Figure 2: Step-by-step workflow of the TR-FRET kinase inhibition assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 3X Kinase Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl
, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT. Rationale: Mg is a mandatory cofactor for ATP coordination in the kinase active site; DTT maintains the reducing environment to prevent kinase aggregation. -
Serially dilute 4-(N-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid in 100% DMSO, then dilute 1:10 in kinase buffer (Final DMSO in assay must be
1% to prevent enzyme denaturation).
-
-
Kinase-Compound Pre-Incubation:
-
In a 384-well low-volume plate, add 5
L of recombinant VEGFR-2 kinase (final concentration 1 nM) and 5 L of the compound dilution. -
Incubate at room temperature for 15 minutes. Rationale: This allows the inhibitor to reach binding equilibrium in the ATP pocket before substrate competition begins.
-
-
Reaction Initiation:
-
Add 5
L of a substrate mix containing 10 M ATP (near K ) and 100 nM biotinylated poly-GAT (glutamic acid-alanine-tyrosine) peptide. -
Incubate for 60 minutes at room temperature.
-
-
Reaction Termination & Detection:
-
Add 10
L of Detection Buffer containing 20 mM EDTA, 2 nM Europium (Eu)-labeled anti-phosphotyrosine antibody (Donor), and 20 nM Streptavidin-Allophycocyanin (APC) (Acceptor). -
Rationale: EDTA instantly chelates Mg
, stripping it from the kinase and halting the reaction. The Eu-antibody binds the phosphorylated tyrosine, while Streptavidin-APC binds the biotinylated substrate, bringing the fluorophores into FRET proximity [2].
-
-
Data Acquisition:
-
Incubate in the dark for 60 minutes.
-
Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm; measure emission at 620 nm (Eu) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665/620) and plot against the log[Compound] to determine the IC
via non-linear regression.
-
Protocol 2: Cellular Phenotypic Assay (HUVEC Tube Formation)
Biochemical potency does not always guarantee cellular efficacy due to poor membrane permeability or intracellular degradation. Because the 4-(N-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid scaffold targets angiogenic kinases, the Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is the most physiologically relevant secondary screen [1].
Step-by-Step Methodology
-
Matrix Preparation:
-
Thaw Matrigel basement membrane matrix overnight at 4°C. Rationale: Matrigel polymerizes rapidly at room temperature; working on ice ensures a uniform coating.
-
Add 50
L of cold Matrigel per well to a pre-chilled 96-well plate. Incubate at 37°C for 30 minutes to allow complete polymerization.
-
-
Cell Seeding & Compound Treatment:
-
Harvest early-passage HUVECs (Passage 2-4) and resuspend in basal endothelial medium containing 2% FBS. Rationale: Using low serum prevents masking of the VEGF-induced signaling by undefined growth factors present in high-serum media.
-
Pre-incubate the HUVECs with varying concentrations of the test compound (0.1
M to 10 M) for 30 minutes. -
Seed 1.5
10 cells per well onto the polymerized Matrigel.
-
-
Stimulation:
-
Immediately add recombinant human VEGF
(final concentration 50 ng/mL) to stimulate tube formation.
-
-
Incubation & Imaging:
-
Incubate the plate at 37°C with 5% CO
for 12 to 18 hours. -
Add Calcein-AM (2
M) for 30 minutes to fluorescently stain live cells. -
Image the wells using an inverted fluorescence microscope.
-
-
Quantification:
-
Use automated image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin) to quantify total tube length, number of nodes, and branch points. A successful inhibitor will show a dose-dependent reduction in these metrics compared to the VEGF-stimulated vehicle control.
-
References
- Tang, P. C., et al. (2006). Pyrrole Substituted 2-Indolinone Protein Kinase Inhibitors. U.S. Patent No. 7,125,905 B2. United States Patent and Trademark Office.
-
Moshinsky, D. J., Ruslim, L., Blake, R. A., & Tang, F. (2003). A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype. SLAS Discovery (formerly Journal of Biomolecular Screening), 8(4), 447-452. Available at:[Link]
-
Bhullar, K. S., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals (MDPI), 14(7), 675. Available at:[Link]
High-Performance Liquid Chromatography (HPLC) for the Separation and Analysis of Phenylsulfamoyl Pyrrole Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylsulfamoyl pyrrole derivatives represent a significant class of pharmacologically active compounds, including potent potassium-competitive acid blockers (P-CABs) like Vonoprazan (TAK-438) used in treating acid-related diseases.[1] The robust analysis of these molecules is critical for drug discovery, quality control, and pharmacokinetic studies. This application note provides a comprehensive guide to developing and implementing a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation of these derivatives. We will explore the physicochemical properties influencing chromatographic behavior, present a detailed method development strategy, and provide a validated, step-by-step protocol. Furthermore, we address the critical considerations for the chiral separation of enantiomers, a common requirement in pharmaceutical development.
Understanding the Analyte: Key Physicochemical Properties
A successful HPLC method is built upon a fundamental understanding of the analyte's chemical structure. Phenylsulfamoyl pyrrole derivatives possess distinct features that dictate their interaction with the stationary and mobile phases:
-
Hydrophobic Core: The presence of multiple aromatic rings (phenyl and pyrrole) imparts significant hydrophobicity to the molecule, making reversed-phase chromatography the ideal separation mode.[2]
-
Ionizable Sulfonamide Group: The sulfonamide moiety (-SO₂NH-) has an acidic proton. The pKa of this group influences the molecule's overall charge at a given pH. Controlling the mobile phase pH is paramount to ensure consistent retention and prevent peak tailing, which can occur if the analyte interacts with residual silanols on the stationary phase in its ionized state.[2][3]
-
Pyrrole Ring: The pyrrole ring is an aromatic heterocycle. While generally stable, its basicity is very low (pKa of the conjugate acid is low), and protonation at very low pH can disrupt its aromaticity.[4]
-
UV Chromophores: The conjugated aromatic systems provide strong ultraviolet (UV) absorbance, making UV detection a highly suitable and sensitive method for quantification.[5][6]
HPLC Method Development Strategy: A Logic-Driven Approach
Developing a robust HPLC method is a systematic process. The following diagram illustrates a logical workflow for the separation of phenylsulfamoyl pyrrole derivatives, emphasizing the decision-making process based on initial chromatographic results.
Caption: Logical workflow for HPLC method development.
Column Selection: The Foundation of Separation
The primary retention mechanism for phenylsulfamoyl pyrrole derivatives in reversed-phase chromatography is hydrophobic interaction.[2]
-
Initial Choice (C18): A C18 (octadecylsilane) column is the most common starting point due to its high hydrophobicity and wide applicability. A modern, end-capped C18 column with high-purity silica minimizes unwanted secondary interactions with free silanols.[6][7]
-
Alternatives (C8, Phenyl-Hexyl): If retention on a C18 column is excessive or selectivity needs to be modulated, a C8 (octylsilane) column offers a less hydrophobic alternative. A Phenyl-Hexyl phase can provide unique selectivity for aromatic compounds through π-π interactions, which can be beneficial for this class of molecules.
Mobile Phase Optimization: Driving Selectivity and Efficiency
-
Organic Solvent: Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[2] However, switching to methanol can significantly alter selectivity and may be a valuable tool for optimizing the separation of closely eluting impurities.[2]
-
Aqueous Phase and pH Control: This is the most critical parameter for achieving good peak shape with sulfonamide-containing compounds.[3]
-
Rationale: By setting the mobile phase pH to be at least 2 units below the pKa of the sulfonamide proton, the molecule remains in its neutral, non-ionized form. This suppresses ionization and minimizes undesirable ionic interactions with the stationary phase, resulting in sharp, symmetrical peaks.[2]
-
Recommended Buffers: An acidic mobile phase is recommended. A simple starting point is an aqueous solution containing 0.1% formic acid or trifluoroacetic acid (TFA). For more precise pH control and buffering capacity, a 20-50 mM phosphate buffer adjusted to a pH between 2.5 and 4.5 is highly effective.[5][8]
-
Detection Parameters
Phenylsulfamoyl pyrrole derivatives contain multiple chromophores. To determine the optimal detection wavelength (λmax), a standard solution of the analyte should be scanned using a photodiode array (PDA) detector. Based on similar structures, a wavelength between 225 nm and 280 nm is likely to provide high sensitivity.[5][6][8]
Optimized Protocol: RP-HPLC Analysis
This protocol describes a validated gradient method suitable for the quantitative analysis of a phenylsulfamoyl pyrrole derivative and its related substances.
Materials and Reagents
-
HPLC or UPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (or Potassium Dihydrogen Phosphate and Phosphoric Acid for buffer)
-
Analytical standard of the phenylsulfamoyl pyrrole derivative
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 150 mm x 4.6 mm, 3.5 or 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid[8] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C[6] |
| Detection | UV at 265 nm (or determined λmax) |
| Injection Volume | 10 µL |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration as the standard solution using the same diluent.
System Suitability Test (SST)
Before sample analysis, perform at least five replicate injections of the standard solution to verify system performance. The method is deemed suitable if it meets the following criteria.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD for Peak Area | ≤ 1.0% |
| % RSD for Retention Time | ≤ 0.5% |
Considerations for Chiral Separation
Many pharmaceutical agents are chiral, and regulatory agencies require the analysis and control of individual enantiomers. The separation of phenylsulfamoyl pyrrole enantiomers requires a specialized approach.
-
Primary Technique: Direct separation using a Chiral Stationary Phase (CSP) is the most efficient and widely used method.[9][10]
-
Column Selection: Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives coated or immobilized on silica, are highly effective for a broad range of compounds.[11] A screening approach using columns like Chiralpak® AD-H or Chiralcel® OD-H is a proven strategy.[10]
-
Mobile Phase:
-
Normal Phase: Mixtures of alkanes (like n-hexane) with an alcohol modifier (like isopropanol or ethanol) are often the first choice for polysaccharide CSPs.
-
Reversed Phase: Reversed-phase chiral separations are also possible on specific columns (e.g., Chiralcel® OJ-RH).
-
Additives: Small amounts of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive may be required to improve peak shape and resolution by minimizing unwanted ionic interactions with the CSP.[10]
-
-
Alternative Technologies: Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative to HPLC for chiral separations, often providing faster separations and higher efficiency.[11]
Experimental Workflow Diagram
The following diagram outlines the complete experimental process from sample preparation to final data reporting.
Caption: End-to-end HPLC experimental workflow.
References
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]
-
Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Available from: [Link]
-
PMC. (2021, June 22). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Available from: [Link]
-
OAText. (n.d.). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Available from: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available from: [Link]
-
PubMed. (2017, April 15). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Available from: [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Available from: [Link]
-
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
PubMed. (2012, May 10). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Available from: [Link]
-
Biointerface Research in Applied Chemistry. (2023, February 6). Design and Synthesis of Potential Pyrrole Coupled Carbothioamide Derivatives and its Antibacterial Studies against Superbug MRSA. Available from: [Link]
-
Semantic Scholar. (2022, January 5). Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined. Available from: [Link]
Sources
- 1. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. nanobioletters.com [nanobioletters.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. oatext.com [oatext.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Storage, Stability, and Handling Guidelines for 4-(N-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic Acid
Introduction & Chemical Logic
4-(N-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid (Molecular Weight: ~266.3 g/mol ) is a highly specialized bifunctional building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors, proline racemase inhibitors, and novel antimicrobial agents.
To maintain the integrity of this compound during long-term storage and in vitro assays, researchers must understand the distinct vulnerabilities of its three core structural motifs:
-
The Pyrrole Ring: As an electron-rich heterocycle, the pyrrole core is highly susceptible to photo-oxidation. Exposure to ambient UV/visible light generates reactive oxygen species (ROS) that can break the ring or form complex polymeric degradation products [1].
-
The Carboxylic Acid Moiety: While stable at room temperature, pyrrole-2-carboxylic acids can undergo thermal decarboxylation if exposed to temperatures exceeding 130°C. In the solid state, this moiety forms hydrogen-bonded cyclic dimers that enhance overall crystalline stability [2].
-
The N-Phenylsulfamoyl Group: Sulfonamides are generally highly stable at a neutral pH. However, the electron-withdrawing nature of the N-phenyl ring slightly increases the electrophilicity of the sulfur center. Consequently, this bond is susceptible to nucleophilic attack (hydrolysis) under strongly acidic (pH < 2.0) or strongly basic conditions [3].
Understanding these mechanistic pathways is critical for preventing premature degradation, which can lead to false negatives in biological screening assays.
Degradation Pathways & Quality Control (QC) Markers
Before utilizing stored stocks, it is imperative to validate the structural integrity of the compound. Degradation typically follows two primary pathways, which can be monitored via LC-MS.
-
Hydrolytic Cleavage: Introduction of trace moisture during freeze-thaw cycles can hydrolyze the sulfonamide bond, yielding aniline (m/z 93.1) and 4-sulfopyrrole-2-carboxylic acid.
-
Thermal Decarboxylation: Improper heating during solubilization can strip the carboxyl group, yielding 3-(N-phenylsulfamoyl)pyrrole.
Table 1: Physicochemical Stability Profile
| Parameter | Optimal Condition | Causality / Degradation Risk |
| pH Range (Aqueous) | pH 5.0 – 8.0 | Highly stable at neutral pH. Hydrolyzes at pH < 2.0 or > 10.0 [3]. |
| Thermal Stability | < 40°C (Routine) | Decarboxylation occurs at elevated temperatures (> 130°C) [2]. |
| Light Exposure | Complete Darkness | Photo-oxidation of the pyrrole ring leads to discoloration and loss of potency [1]. |
| Moisture Tolerance | < 0.1% (Anhydrous) | Water acts as a nucleophile, slowly degrading the sulfamoyl group over time. |
Storage Guidelines
To maximize the half-life of 4-(N-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid, storage conditions must strictly isolate the compound from heat, light, and moisture.
Table 2: Recommended Storage Conditions
| State | Duration | Temperature | Container | Atmosphere |
| Solid Powder | Short-Term (< 1 month) | +4°C | Amber Glass Vial | Desiccated |
| Solid Powder | Long-Term (> 1 month) | -20°C | Amber Glass Vial | Argon/Nitrogen Blanket |
| Liquid Stock | Short-Term (< 1 week) | -20°C | Amber Microcentrifuge | Sealed |
| Liquid Stock | Long-Term (Up to 6 mo) | -80°C | Amber Microcentrifuge | Argon Blanket |
Self-Validating Reconstitution Protocol
The following protocol is designed as a self-validating system . By incorporating visual and analytical checkpoints, researchers can guarantee the integrity of their stock solutions before applying them to sensitive biological assays.
Required Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO) (Water content < 0.005%)
-
Amber glass vials or light-blocking microcentrifuge tubes
-
Argon or Nitrogen gas
-
Desiccator
Step-by-Step Methodology:
-
Thermal Equilibration (Validation Checkpoint 1):
-
Action: Remove the solid compound from -20°C storage and place it unopened in a desiccator at room temperature for at least 1 hour.
-
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, which will catalyze sulfonamide hydrolysis once dissolved [3].
-
Validation: The powder must remain a free-flowing, white to off-white solid. Any yellowing or clumping indicates prior moisture ingress or photo-oxidation.
-
-
Solubilization:
-
Action: Add the required volume of anhydrous DMSO to achieve a 10 mM or 50 mM stock solution.
-
Causality: DMSO is required to disrupt the strong intermolecular hydrogen-bonded dimers formed by the pyrrole-2-carboxylic acid moiety [2].
-
-
Agitation (Validation Checkpoint 2):
-
Action: Vortex gently for 60 seconds. If necessary, sonicate in a water bath at room temperature (DO NOT exceed 30°C) for 2 minutes.
-
Validation: The resulting solution must be 100% transparent and colorless. Turbidity indicates incomplete dissolution, while a yellow/brown tint indicates oxidative degradation.
-
-
Aliquoting & Inerting:
-
Action: Divide the master stock into single-use aliquots (e.g., 10 µL - 50 µL) in amber vials. Blanket the headspace of each vial with Argon gas before sealing.
-
Causality: Aliquoting eliminates freeze-thaw cycles, which are the primary cause of precipitation and hydrolytic degradation in DMSO stocks.
-
-
Analytical QC (Validation Checkpoint 3):
-
Action: Dilute a 1 µL aliquot into 1 mL of LC-MS grade Acetonitrile/Water and inject into an LC-MS system.
-
Validation: Confirm the presence of the parent mass (m/z ~265.3 [M-H]⁻ in negative ion mode) with a purity of >95%. Absence of peaks at m/z 93.1 (aniline) confirms the sulfamoyl bond is intact.
-
Workflow Visualization
Workflow for reconstitution and storage of 4-(N-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid.
References
-
Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. PubMed Central (PMC). Available at:[Link]
Application Note & Protocol: A Chemoselective Strategy for the Sulfamoylation of Pyrrole-2-Carboxylic Acid
Abstract
This document provides a detailed application note and a robust two-step protocol for the synthesis of N-sulfamoyl-pyrrole-2-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry and drug development. Direct sulfamoylation of pyrrole-2-carboxylic acid is challenging due to multiple reactive sites. We present a field-proven, chemoselective approach that involves the initial protection of the carboxylic acid functionality as an ester, followed by the targeted N-sulfamoylation of the pyrrole ring. This guide explains the causality behind the strategic choices, offers step-by-step experimental procedures, and includes troubleshooting insights to ensure reliable and reproducible outcomes for researchers.
Introduction: The Scientific Rationale
Pyrrole-containing molecules are foundational scaffolds in numerous natural products and pharmaceutical agents.[1][2] The introduction of a sulfamide or sulfonamide moiety—a well-established bioisostere of the amide bond—can significantly modulate a molecule's physicochemical properties, including solubility, pKa, and binding interactions with biological targets.[3] Consequently, the synthesis of sulfamoylated pyrroles is a critical endeavor for expanding chemical diversity in drug discovery programs.
However, the target molecule, pyrrole-2-carboxylic acid, presents a significant chemoselectivity challenge. It possesses three potential sites for reaction with an electrophilic sulfamoylating agent:
-
The Pyrrole Nitrogen (N-H): Highly nucleophilic and readily deprotonated.
-
The Carboxylic Acid (-COOH): The acidic proton can react with bases, and the carboxylate can act as a nucleophile.
-
The Pyrrole Ring (C-H): Susceptible to electrophilic aromatic substitution, although deactivated by the C2-carboxylic acid group.
A direct, one-pot reaction is likely to yield a complex mixture of products. Therefore, a robust synthetic strategy necessitates the use of a protecting group to temporarily mask the carboxylic acid, thereby directing the sulfamoylation reaction exclusively to the pyrrole nitrogen. This guide details a reliable two-step pathway: (I) esterification of the carboxylic acid and (II) N-sulfamoylation of the resulting pyrrole-2-carboxylate.
Overall Reaction Scheme
The proposed synthetic pathway is illustrated below:
Step 1: Protection of Carboxylic Acid
(Chemical structure diagram showing the conversion of pyrrole-2-carboxylic acid to methyl pyrrole-2-carboxylate)
Step 2: N-Sulfamoylation (Chemical structure diagram showing the N-sulfamoylation of methyl pyrrole-2-carboxylate)
Reagents and Materials
| Reagent/Material | Formula | Role | Recommended Grade | Supplier |
| Pyrrole-2-carboxylic acid | C₅H₅NO₂ | Starting Material | ≥98% | Sigma-Aldrich, etc. |
| Methanol (Anhydrous) | CH₃OH | Solvent/Reagent | ≥99.8% | Standard Suppliers |
| Sulfuric Acid | H₂SO₄ | Catalyst | ACS Reagent, 95-98% | Standard Suppliers |
| Sodium Bicarbonate | NaHCO₃ | Neutralizing Agent | ACS Reagent | Standard Suppliers |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | Drying Agent | ACS Reagent | Standard Suppliers |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | Reaction Solvent | ≥99.9%, with inhibitor | Standard Suppliers |
| Sodium Hydride (NaH) | NaH | Base | 60% dispersion in mineral oil | Sigma-Aldrich, etc. |
| Sulfamoyl Chloride | H₂NSO₂Cl | Sulfamoylating Agent | ≥98% | Santa Cruz Biotech, etc. [4] |
| Ammonium Chloride (sat. aq. soln.) | NH₄Cl | Quenching Agent | ACS Reagent | Standard Suppliers |
| Ethyl Acetate | C₄H₁₀O₂ | Extraction Solvent | ACS Reagent | Standard Suppliers |
| Brine (sat. aq. NaCl soln.) | NaCl | Washing Agent | ACS Reagent | Standard Suppliers |
Detailed Experimental Protocols
Protocol 1: Protection as Methyl Pyrrole-2-carboxylate
Causality: The esterification of the carboxylic acid is a critical first step to prevent its interference in the subsequent N-sulfamoylation. [5]A methyl ester is chosen for its straightforward synthesis via Fischer esterification and its general stability under the basic conditions of the next step.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrrole-2-carboxylic acid (5.0 g, 45.0 mmol).
-
Add 100 mL of anhydrous methanol. Stir the suspension until most of the solid is dispersed.
-
Carefully add concentrated sulfuric acid (1.2 mL, ~22.5 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature. Slowly pour the solution into 200 mL of ice-cold water.
-
Neutralize the mixture by the slow, portion-wise addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford methyl pyrrole-2-carboxylate as a white to off-white solid.
Protocol 2: N-Sulfamoylation of Methyl Pyrrole-2-carboxylate
Causality: With the carboxylic acid protected, the pyrrole N-H is the most nucleophilic site. A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the pyrrole nitrogen, forming the highly nucleophilic pyrrolide anion. This anion then readily attacks the electrophilic sulfur atom of sulfamoyl chloride to form the desired N-S bond. [3]The reaction must be conducted under anhydrous and inert conditions as NaH reacts violently with water and both the pyrrolide anion and sulfamoyl chloride are moisture-sensitive.
Procedure:
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Maintain the system under a positive pressure of nitrogen throughout the reaction.
-
Deprotonation: To the flask, add sodium hydride (60% dispersion in mineral oil, 0.96 g, 24.0 mmol, 1.2 eq.). Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes via cannula.
-
Add 80 mL of anhydrous THF to the flask and cool the suspension to 0°C using an ice-water bath.
-
Dissolve methyl pyrrole-2-carboxylate (2.5 g, 20.0 mmol, 1.0 eq.) in 20 mL of anhydrous THF. Slowly add this solution to the stirred NaH suspension at 0°C via syringe over 15-20 minutes.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.
-
Sulfamoylation: Cool the reaction mixture back down to 0°C. In a separate dry flask, dissolve sulfamoyl chloride (2.54 g, 22.0 mmol, 1.1 eq.) in 20 mL of anhydrous THF. [6]7. Add the sulfamoyl chloride solution dropwise to the reaction mixture at 0°C over 20-30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC.
-
Work-up and Purification: Cool the flask to 0°C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~20 mL).
-
Transfer the mixture to a separatory funnel and add 100 mL of water and 100 mL of ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, methyl 1-(aminosulfonyl)pyrrole-2-carboxylate.
Workflow Visualization
The following diagram outlines the complete experimental workflow.
Caption: Workflow for the two-step synthesis of N-sulfamoylated pyrrole-2-carboxylate.
Quantitative Data Summary
This table summarizes the key quantitative parameters for the N-sulfamoylation step (Protocol 2).
| Parameter | Value | Rationale |
| Methyl Pyrrole-2-carboxylate | 1.0 eq. | Limiting Reagent |
| Sodium Hydride (NaH) | 1.2 eq. | Ensures complete deprotonation of the pyrrole N-H. |
| Sulfamoyl Chloride | 1.1 eq. | A slight excess drives the reaction to completion. |
| Deprotonation Temperature | 0°C to RT | Controlled deprotonation to avoid side reactions. |
| Reaction Temperature | 0°C to RT | Gentle conditions to prevent degradation of reagents. |
| Reaction Time | 12-16 hours | Allows the reaction to proceed to completion. |
| Typical Isolated Yield | 65-80% | Expected yield after chromatographic purification. |
Safety & Troubleshooting
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere.
-
Sulfamoyl Chloride: Corrosive and moisture-sensitive. Reacts with water to release HCl gas. Handle with care in an inert atmosphere. [4] * Concentrated Sulfuric Acid: Highly corrosive. Add slowly and carefully to methanol as the dilution is exothermic.
-
-
Troubleshooting:
-
Low Yield in Protocol 1: Ensure anhydrous methanol is used and that the reflux time is sufficient for complete conversion. Incomplete neutralization can lead to product loss during work-up.
-
No Reaction in Protocol 2: The most common cause is the presence of moisture, which deactivates the NaH and hydrolyzes the sulfamoyl chloride. Ensure all glassware is flame-dried and all solvents are rigorously anhydrous.
-
Multiple Products in Protocol 2: Incomplete deprotonation may lead to side reactions. Ensure the quality and stoichiometry of the NaH are correct. Alternatively, C-sulfamoylation may occur if the reaction temperature is too high. Maintain the specified temperature profile.
-
References
- Loader, C. E., & Anderson, H. J. (1981). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Canadian Journal of Chemistry, 59(17), 2673–2676.
- BenchChem. (2025).
- ChemicalBook. (n.d.). Sulfamoyl Chloride synthesis. ChemicalBook.
- Santa Cruz Biotechnology. (n.d.). Sulfamoyl Chloride. SCBT.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides. MilliporeSigma.
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. (General reference for protecting group theory).
- MedChemExpress. (n.d.). Pyrrole-2-carboxylic acid. MedChemExpress.
- Shao, L. Y., et al. (2024). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ChemSusChem, 17(3), e202300538.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sulfamoyl Chloride | CAS 7778-42-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Sulfamoyl Chloride synthesis - chemicalbook [chemicalbook.com]
Troubleshooting solubility issues of 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid in water
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate complex heterocyclic compounds for in vitro and in vivo assays.
4-(N-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid presents a classic solubility paradox. It possesses a highly lipophilic N-phenylsulfamoyl core combined with an ionizable pyrrole-2-carboxylic acid moiety. Understanding the thermodynamic push-and-pull between these functional groups is the key to mastering its formulation. This guide provides the mechanistic reasoning, troubleshooting steps, and validated protocols to resolve your solubility issues.
Part 1: Mechanistic Overview & Causality
Why is this compound so stubborn in water? The poor aqueous solubility of this molecule stems from two primary thermodynamic barriers:
-
Hydrophobic Bulk: The phenyl ring and the pyrrole core significantly increase the partition coefficient (LogP), making the molecule inherently repelled by polar solvents[1].
-
Crystal Lattice Energy: The molecule contains multiple hydrogen-bond donors and acceptors (the pyrrole NH, the sulfonamide NH, and the carboxylic acid OH/C=O). In the solid state, these form a tight, stable crystal lattice. Water alone lacks the thermodynamic driving force to break these intermolecular bonds.
The Solution: Exploiting the pKa The carboxylic acid group has an estimated pKa of ~3.7 to 5.1, which is characteristic of pyrrole-2-carboxylic acids[2]. This provides a chemical "handle." By raising the pH of your aqueous environment above its pKa, you deprotonate the acid into a carboxylate anion. This introduces strong ion-dipole interactions with water, drastically lowering the energetic barrier to dissolution and overcoming the lipophilicity of the phenylsulfamoyl group[3].
Part 2: Troubleshooting Guide & FAQs
Q1: I tried dissolving the powder directly in PBS (pH 7.4), but it remains a cloudy suspension. What went wrong? A1: Direct dissolution in aqueous buffers often fails because the rate of dissolution for the crystalline solid is kinetically extremely slow, even if the thermodynamic solubility at pH 7.4 is theoretically sufficient. Causality: The activation energy required for water to penetrate the hydrophobic crystal lattice is too high. Solution: Always use a "solvent-shifting" technique. First, dissolve the compound completely in a 100% organic, water-miscible solvent like DMSO[4]. Once the crystal lattice is broken, slowly spike this concentrated stock into your aqueous buffer under vigorous vortexing.
Q2: My compound dissolved perfectly in DMSO, but when I diluted it into my cell culture media, it immediately crashed out (precipitated). How do I prevent this? A2: This is known as "solvent shock." When the DMSO is rapidly diluted by water, the local concentration of the hydrophobic compound exceeds its aqueous solubility limit before the buffer can stabilize the ionized form. Solution:
-
Ensure the final DMSO concentration is ≤ 1% (v/v) to prevent cell toxicity.
-
Pre-warm the media to 37°C to increase kinetic solubility.
-
Use a co-solvent or surfactant cascade: Mix the DMSO stock with a surfactant (e.g., Tween-80) before adding it to the aqueous phase.
Q3: Does the pH of the final solution really matter if I've already dissolved it in DMSO? A3: Absolutely. DMSO only acts as a temporary vehicle. Once in the aqueous phase, the compound's solubility is dictated entirely by its ionization state. If your media/buffer drops below pH 6.0, the carboxylate will re-protonate, losing its ion-dipole interaction with water, and the lipophilic N-phenylsulfamoyl group will drive rapid precipitation[3].
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, do not skip the validation checks built into these protocols.
Protocol A: Preparation of a 10 mM Master Stock in DMSO
Causality: Using anhydrous DMSO prevents premature nucleation caused by trace water absorption.
-
Weighing: Weigh exactly 3.06 mg of 4-(N-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid (assuming MW ~306.3 g/mol ).
-
Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).
-
Agitation: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Validation Check (Critical): Hold the tube against a strong light source. The solution must be optically clear with no Tyndall effect (light scattering). If scattering is observed, the lattice is not fully broken; continue sonication.
-
Storage: Aliquot and store at -20°C. (Note: DMSO freezes at 18.5°C; ensure complete thawing and vortexing before subsequent use).
Protocol B: Preparation of a 100 μM Aqueous Working Solution
Causality: Rapid dispersion in a pH-controlled environment prevents localized concentration spikes that lead to precipitation.
-
Buffer Prep: Prepare a 100 mM Phosphate Buffer and adjust the pH strictly to 7.4 - 8.0 using 1M NaOH.
-
Dilution: Pipette 9.9 mL of the buffer into a 15 mL conical tube. Place on a magnetic stirrer at 500 rpm.
-
Injection: Using a micropipette, inject 100 μL of the 10 mM DMSO stock directly into the vortex of the stirring buffer. Do not let it run down the side of the tube.
-
Validation Check (Critical): Measure the final pH to ensure the addition of the compound did not acidify the buffer. Measure absorbance at 600 nm via spectrophotometer; an OD600 > 0.01 indicates micro-precipitation and assay failure.
Part 4: Quantitative Data Summaries
Table 1: Solvent Compatibility and Expected Solubility Limits
| Solvent System | Expected Solubility | Recommendation / Use Case |
| Water (pH < 4.0) | < 0.1 mg/mL | Not recommended. Compound remains fully protonated. |
| Water (pH 7.4 - 8.0) | ~ 1 - 2 mg/mL | Good for working solutions. Requires prior DMSO dissolution. |
| 100% DMSO | > 20 mg/mL | Ideal for master stock solutions[4]. |
| 100% Ethanol | ~ 5 - 10 mg/mL | Alternative to DMSO, but less efficient for sulfonamides[1]. |
| 1% DMSO + 99% PBS | ~ 0.1 - 0.5 mg/mL | Standard in vitro assay limit. |
Table 2: pH-Dependent Ionization State
| pH Range | Dominant Species | Intermolecular Forces with Water |
| < 4.0 | Neutral (Protonated COOH) | Weak hydrogen bonding, high hydrophobic repulsion. |
| 4.5 - 6.0 | Mixed (Equilibrium) | Partial ion-dipole. High risk of nucleation. |
| > 7.0 | Anionic (Deprotonated COO⁻) | Strong ion-dipole interactions. Maximized solubility. |
Part 5: Visual Workflows and Pathways
Decision tree for troubleshooting aqueous precipitation of lipophilic pyrrole derivatives.
Mechanistic pathway showing the effect of pH on the ionization state and solubility.
References
-
Cayman Chemical. (2025). Safety Data Sheet (N-phenylsulfamoyl derivatives). Retrieved from
-
PubChem. (2025). Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473. National Center for Biotechnology Information. Retrieved from2
-
Jigs Chemical Limited. (n.d.). (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid Properties. Retrieved from 1
-
Sigma-Aldrich. (n.d.). TH-257 ≥98% (HPLC) | 2244678-29-1. Retrieved from4
-
Journal of Medicinal Chemistry. (2025). N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors. ACS Publications. Retrieved from 3
Sources
Technical Support Center: Minimizing Degradation of 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize the solution stability of 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid .
This molecule presents a unique formulation challenge because it contains two distinct functional moieties—a pyrrole-2-carboxylic acid and an N-phenylsulfonamide—each with its own specific degradation vulnerabilities. This guide will provide you with the mechanistic causality behind these vulnerabilities, self-validating protocols, and authoritative troubleshooting steps to ensure absolute data integrity in your assays.
Mechanistic Foundation: The "Why" Behind Degradation
To stabilize a compound, you must first understand how it breaks down. 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid is subjected to a "dual-threat" degradation profile when placed in suboptimal aqueous environments:
-
Acid-Catalyzed Decarboxylation: The pyrrole-2-carboxylic acid moiety is highly susceptible to decarboxylation at low pH. The mechanism involves the protonation of the pyrrole ring at the C2 position, followed by the nucleophilic addition of water to the carboxyl group, which ultimately leads to C–C bond cleavage and the release of protonated carbonic acid/CO₂[1].
-
Sulfonamide Hydrolysis: The S-N bond of the sulfonamide linkage is prone to hydrolytic cleavage. While sulfonamides are generally highly stable in neutral to alkaline environments (where they exist as less reactive anions), they undergo rapid hydrolysis under acidic conditions[2],[3].
Because both degradation pathways are accelerated by high proton concentrations (low pH) and require water as a reactant, your experimental design must strictly control pH, solvent choice, and temperature.
Logic diagram of pH-dependent degradation pathways for the target compound.
Troubleshooting Guides & FAQs
Q1: My compound concentration drops rapidly when I dilute it into my standard assay buffer (pH 4.5). What is happening? A1: You are inducing both decarboxylation and sulfonamide hydrolysis. At pH 4.5, a significant fraction of the carboxylic acid is protonated, making the pyrrole ring highly susceptible to water addition and subsequent decarboxylation[1]. Simultaneously, the sulfonamide bond is destabilized. Actionable Fix: Shift your assay buffer to a neutral or slightly alkaline pH (7.4 to 8.5). At this pH, the carboxylic acid is deprotonated (forming a stable carboxylate anion), and the sulfonamide remains highly stable[3].
Q2: I need to prepare high-concentration stock solutions for long-term storage. What solvent should I use? A2: Do not use aqueous buffers for long-term stock storage. Because both primary degradation pathways are hydrolytic (requiring H₂O), eliminating water is the most effective stabilization strategy. Use anhydrous Dimethyl Sulfoxide (DMSO) or anhydrous acetonitrile. Store these aliquots at -20°C in tightly sealed, argon-purged amber vials to prevent ambient moisture absorption and photodegradation.
Q3: We are observing high variability in our cell-based assays when plates are left on the benchtop for several hours. Could this be a stability issue? A3: Yes. Beyond hydrolysis, pyrrole derivatives and aromatic sulfonamides can be sensitive to UV/visible light, leading to photolytic degradation. Furthermore, ambient room temperature (25°C) accelerates the kinetics of any slow hydrolysis occurring in your media. Following ICH Q1A(R2) and Q1B guidelines, stability is heavily dependent on controlling temperature and light exposure[4]. Keep working solutions on ice and protect them from light using foil or amber tubes until the moment of assay execution.
Quantitative Stability Profile
To assist in your experimental planning, the following table summarizes the expected stability of 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid under various environmental conditions, synthesized from established kinetic behaviors of its constituent functional groups.
| Environmental Condition | pH Range | Temperature | Estimated Half-Life ( | Primary Degradation Pathway |
| Strong Acid | < 3.0 | 25°C | < 2 Hours | Rapid Decarboxylation & Hydrolysis |
| Mild Acid | 4.0 - 5.5 | 25°C | 12 - 24 Hours | Moderate Decarboxylation |
| Physiological/Neutral | 7.0 - 7.5 | 37°C | > 48 Hours | Slow Oxidation / Trace Hydrolysis |
| Alkaline Buffer | 8.0 - 9.0 | 4°C | > 1 Month | Highly Stable (Anionic Form) |
| Anhydrous DMSO | N/A | -20°C | > 12 Months | None (Stable) |
Self-Validating Experimental Protocol: Preparation and QC
To guarantee trustworthiness in your assays, you must treat your compound preparation as a self-validating system. Do not assume the compound is intact; prove it before running your biological or chemical assays.
Step-by-Step Methodology
Phase 1: Stock Solution Preparation (10 mM)
-
Equilibration: Allow the lyophilized powder of 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Dissolution: Dissolve the powder in Anhydrous DMSO (water content < 0.005%) to a concentration of 10 mM.
-
Aliquot & Store: Immediately divide the stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Purge the headspace with Argon gas, seal tightly, and store at -20°C.
Phase 2: Working Solution Preparation & Self-Validation 4. Dilution: Thaw a single aliquot immediately before use. Dilute to your working concentration (e.g., 100 µM) using a pre-chilled buffer at pH 7.5 - 8.0 (e.g., 50 mM Tris-HCl or HEPES). 5. Quality Control (QC) Injection: This is the self-validating step. Before applying the drug to your assay, inject a 10 µL sample into an HPLC-UV system (C18 column, gradient of Water/Acetonitrile with 0.1% Formic Acid, monitoring at 254 nm). 6. Acceptance Criteria: The protocol is validated and the solution is approved for use only if the parent peak area constitutes >95% of the total integrated area. The appearance of early-eluting peaks (indicating aniline/sulfanilic acid from hydrolysis) or a shift in the primary peak (indicating pyrrole from decarboxylation) means the solution must be discarded.
Step-by-step workflow for the preparation and self-validation of compound solutions.
References
-
Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. 1
-
Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem. 2
-
Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. 3
-
Quality Guidelines Q1A(R2) - Stability Testing of New Drug Substances and Products. ICH. 4
Sources
Technical Support Center: Optimizing Purification of N-Phenylsulfamoyl Pyrroles
Welcome to the Technical Support Center. 1-(Phenylsulfonyl)pyrrole and its derivatives are critical building blocks in medicinal chemistry. They serve as stable intermediates for C3-functionalization and act as core scaffolds for metallo-β-lactamase (MBL) inhibitors and hepatoselective statins.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we explore the causality behind purification behaviors, providing you with self-validating workflows to ensure high-yield, high-purity isolation of N-phenylsulfamoyl pyrroles.
Mechanistic Context: Why Purification Behaves the Way It Does
Before troubleshooting, it is critical to understand how the N-phenylsulfonyl protecting group alters the fundamental chemistry of the pyrrole core. Unprotected pyrroles are highly electron-rich, making them prone to oxidative polymerization (often appearing as black tar) on acidic silica gel. The addition of the N-phenylsulfonyl group fundamentally changes this dynamic.
Caption: Mechanistic effects of the N-phenylsulfonyl group dictating downstream purification stability.
Troubleshooting Guide: Common Purification Bottlenecks
Q: Why is my product co-eluting with unreacted benzenesulfonyl chloride during silica gel chromatography?
Causality & Solution: Benzenesulfonyl chloride has a similar
Q: My isolated product is a persistent purple/brown oil instead of a white solid. How do I induce crystallization? Causality & Solution: N-phenylsulfamoyl pyrroles often trap trace amounts of colored pyrrole oxidation byproducts or residual reaction solvents, which depresses the melting point (typically 86-87°C for pure 1-(phenylsulfonyl)pyrrole)[1]. Action: Perform a Dry Column Vacuum Chromatography (DCVC) step to remove polar polymeric impurities. Following concentration, co-evaporate the oil with toluene (2 × 150 mL) to remove trace water or acids, then crystallize from cold methanol (MeOH)[2].
Q: I am observing desulfonylation (loss of the protecting group) during my purification workflow. What causes this? Causality & Solution: The N-phenylsulfonyl group is highly electron-withdrawing, making the sulfonamide bond susceptible to cleavage by strong nucleophiles or extended exposure to highly basic conditions during workup. Action: Neutralize the aqueous phase or wash the organic layer with saturated brine immediately after phase separation. Avoid using strongly basic alumina as a stationary phase; stick to standard silica gel 60.
Self-Validating Standard Operating Procedure (SOP)
To guarantee reproducibility, every step in this optimized protocol includes a built-in validation check. Do not proceed to the next phase until the validation criteria are met.
Caption: Workflow for the isolation and purification of 1-(phenylsulfonyl)pyrrole.
Phase 1: Biphasic Quenching and Extraction
-
Action: Upon completion of the reaction (typically 3 hours at room temperature), separate the two phases of the toluene/aqueous NaOH reaction mixture. Extract the aqueous layer with an additional volume of toluene[1].
-
Causality: Toluene is chosen over highly polar solvents to minimize the extraction of water-soluble phase-transfer catalysts (PTC) and unreacted salts.
-
Validation Check: Spot the organic phase on a TLC plate against the starting pyrrole. A successful extraction yields a distinct UV-active spot (
~0.45 in 30% DCM/Hexane) with no baseline streaking.
Phase 2: Sequential Washing and Desiccation
-
Action: Wash the combined organic phases sequentially with distilled water and saturated saline (brine), then dry over anhydrous sodium sulfate (
)[1]. -
Causality: The water wash removes residual NaOH, preventing base-catalyzed desulfonylation during concentration. Brine breaks any stubborn emulsions.
-
Validation Check: The organic solution must transition from cloudy to completely transparent after the addition of
.
Phase 3: Fast Column Chromatography
-
Action: Concentrate the filtrate under reduced pressure and load the crude residue onto a fast column packed with Silica Gel 60 (15–40 μm). Elute using 30% dichloromethane (DCM) in hexane[1],[3].
-
Causality: The N-phenylsulfonyl group reduces the electron density of the pyrrole ring, preventing the oxidative polymerization that typically ruins unprotected pyrroles on acidic silica.
-
Validation Check: Pool fractions and analyze via TLC. Only fractions containing the single target spot should be combined and concentrated.
Phase 4: Crystallization
-
Action: If the concentrated product presents as a purple or brown oil, co-evaporate with toluene to remove trace solvents, then crystallize from cold methanol (MeOH)[2].
-
Causality: Trace impurities disrupt the crystal lattice. Methanol selectively dissolves polar impurities while the non-polar 1-(phenylsulfonyl)pyrrole precipitates at low temperatures.
-
Validation Check: Isolate the white solid and determine the melting point. A sharp melting point at 86-87°C confirms >98% purity[1].
Quantitative Data: Chromatographic Optimization
Selecting the correct solvent system and stationary phase is critical for maximizing yield and purity. Below is a summary of validated chromatographic conditions for N-phenylsulfamoyl pyrroles.
| Solvent System / Technique | Stationary Phase | Target Compound | Impurity Clearance | Typical Yield | Application Notes |
| 30% DCM / Hexane (Fast Column) | Silica Gel 60 | ~0.45 | Excellent | 87% | Best for isolating 1-(phenylsulfonyl)pyrrole; efficiently removes unreacted pyrrole[1]. |
| 5% EtOAc / Heptane (DCVC) | Silica Gel 60 (15–40 μm) | ~0.35 | Good | 54% | Ideal for scaling up brominated derivatives; requires subsequent crystallization[2]. |
| Gradient EtOAc / Heptane (Automated Flash) | Prepacked FlashPure Silica | Variable | Excellent | >80% | Recommended for high-throughput library synthesis of MBL inhibitors[3]. |
Frequently Asked Questions (FAQs)
Q: Can I use basic alumina instead of silica gel to prevent acid-catalyzed degradation of the pyrrole ring? A: It is highly discouraged. While unprotected pyrroles are acid-sensitive, the N-phenylsulfonyl group stabilizes the ring against acidic silica. Conversely, the sulfonamide bond is sensitive to strong nucleophiles and bases. Using highly basic alumina can lead to premature deprotection (desulfonylation) and loss of your product.
Q: How does the N-phenylsulfonyl group impact downstream purification of functionalized derivatives? A: The bulky, electron-withdrawing N-phenylsulfonyl group provides intense steric shielding at the C2 and C5 positions. This directs electrophiles (like bromine) exclusively to the C3 position, vastly simplifying downstream purification by preventing the formation of complex, difficult-to-separate regioisomer mixtures[2].
Q: Can I substitute Dry Column Vacuum Chromatography (DCVC) with automated flash chromatography? A: Yes. Automated flash chromatography systems (e.g., Reveleris X2) utilizing prepacked silica columns are highly effective for these compounds and offer superior resolution for complex derivatives[3].
References
- 1-(PHENYLSULFONYL)
- Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates Source: ACS Publications URL
- Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates (Supporting Methods)
- Acylation of Pyrrole and Investigation of Direct γ-Butyrolactone Reactions Source: Asian Journal of Chemistry URL
Sources
Technical Support Center: Interpreting ¹H NMR Spectra of 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid
Welcome to the technical support center for the analysis of 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the ¹H NMR analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for pure 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid?
A1: The ¹H NMR spectrum of 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid is expected to show distinct signals corresponding to the protons on the pyrrole ring and the phenylsulfamoyl group. The exact chemical shifts can vary slightly depending on the solvent and concentration. The carboxylic acid proton and the sulfonamide N-H proton are often broad and may exchange with deuterium in deuterated solvents like D₂O or CD₃OD.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H | May be very broad and its position is highly dependent on concentration and residual water. |
| Pyrrole N-H | 11.5 - 12.5 | Broad Singlet | 1H | May overlap with the carboxylic acid proton. |
| Phenyl Protons (ortho to -SO₂) | 7.70 - 7.80 | Multiplet (dd) | 2H | |
| Phenyl Protons (meta/para) | 7.20 - 7.50 | Multiplet | 3H | |
| Pyrrole H-5 | ~7.00 | Doublet | 1H | |
| Pyrrole H-3 | ~6.80 | Doublet | 1H | |
| Sulfonamide N-H | 9.0 - 10.0 | Broad Singlet | 1H | Position and broadness can vary; may exchange with D₂O. |
Q2: My NMR spectrum shows unexpected peaks. What are the likely impurities?
A2: Impurities in your sample can arise from several sources, including unreacted starting materials, byproducts of the synthesis, or degradation of the final compound. Given a likely synthetic route from 4-amino-1H-pyrrole-2-carboxylic acid and benzenesulfonyl chloride, common impurities include:
-
Unreacted 4-amino-1H-pyrrole-2-carboxylic acid: This starting material may be present if the reaction did not go to completion.
-
Benzenesulfonyl chloride: While volatile, traces may remain. Its hydrolysis product, benzenesulfonic acid, is more likely to be observed.
-
Side-products: The reaction could potentially occur at the pyrrole nitrogen or the carboxylic acid group, leading to isomeric impurities.
-
Solvent Residues: Common solvents used in synthesis and purification (e.g., Dichloromethane, Ethyl Acetate, Hexanes) are frequent contaminants.[1]
-
Water: The presence of water is very common and can affect the chemical shifts of exchangeable protons.[1]
Troubleshooting Guide
Problem 1: Unidentified signals in the aromatic region (7.0 - 8.0 ppm).
Symptoms: More than the expected number of signals in the aromatic region, or signals with incorrect integration values.
Possible Causes & Solutions:
-
Cause: Presence of unreacted starting materials or related aromatic byproducts.
-
Solution:
-
Spiking Experiment: Add a small amount of the suspected impurity (e.g., 4-amino-1H-pyrrole-2-carboxylic acid or benzenesulfonic acid) to your NMR sample. An increase in the intensity of an existing peak will confirm the identity of that impurity.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help establish connectivity between protons. For example, you can confirm the coupling between the pyrrole protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can provide correlations between protons and carbons, which is invaluable for identifying unknown structures.[2]
-
Problem 2: Broad or overlapping signals.
Symptoms: Poorly resolved multiplets, or a broad "hump" of signals, making interpretation difficult.
Possible Causes & Solutions:
-
Cause 1: Poor Shimming. An inhomogeneous magnetic field will lead to broad peaks.[3]
-
Solution: Re-shim the spectrometer carefully.
-
-
Cause 2: Sample Concentration. High sample concentrations can lead to peak broadening due to viscosity or aggregation.
-
Solution: Dilute your sample.
-
-
Cause 3: Overlapping Signals. The chemical shifts of different protons may be very similar.
-
Solution 1: Change the Solvent. Using a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) can alter the chemical shifts of protons and may resolve overlapping signals.[4]
-
Solution 2: Vary the Temperature. Acquiring the spectrum at a different temperature can sometimes resolve overlapping peaks, as the chemical shifts of some protons are temperature-dependent.[5]
-
Solution 3: Use 2D NMR. As mentioned previously, 2D NMR techniques are excellent for resolving overlap.[2]
-
Problem 3: Inaccurate integration of signals.
Symptoms: The integral values of the peaks do not correspond to the expected number of protons.
Possible Causes & Solutions:
-
Cause 1: Presence of Impurities. The signals of impurities may be overlapping with the signals of your compound, leading to incorrect integration.
-
Solution: Identify and account for the impurities as described in Problem 1.
-
-
Cause 2: Incomplete Relaxation. For quantitative accuracy, the relaxation delay (d1) in the NMR experiment must be sufficiently long (typically 5 times the longest T₁ relaxation time).[6]
-
Solution: Increase the relaxation delay in your acquisition parameters. A standard starting point for qNMR is a relaxation delay of 30 seconds.
-
-
Cause 3: Poor Baseline Correction. An uneven baseline will lead to inaccurate integration.
-
Solution: Carefully perform baseline correction during data processing.
-
Experimental Protocols
Protocol 1: Quantitative NMR (qNMR) for Purity Assessment
This protocol allows for the determination of the purity of your sample using an internal standard.[1][7]
-
Prepare the Internal Standard Stock Solution: Accurately weigh approximately 20 mg of a suitable internal standard (e.g., maleic acid) into a volumetric flask and dissolve in a known volume of DMSO-d₆. The internal standard should have a simple spectrum with at least one peak that does not overlap with your compound's signals.
-
Prepare the Sample: Accurately weigh about 10-15 mg of your 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid sample into a vial.
-
Combine and Mix: Add a precise volume of the internal standard stock solution to the vial containing your sample. Ensure complete dissolution.
-
Acquire the ¹H NMR Spectrum: Use a long relaxation delay (e.g., 30 s) to ensure full relaxation of all protons.
-
Process the Data: Carefully phase and baseline correct the spectrum. Integrate the non-overlapping signals of your compound and the internal standard.
-
Calculate the Purity: Use the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Protocol 2: 2D COSY for Structural Confirmation
This experiment helps to identify which protons are coupled to each other.[2]
-
Sample Preparation: Prepare a moderately concentrated sample of your compound in a suitable deuterated solvent.
-
Acquisition: Run a standard COSY experiment on the spectrometer.
-
Processing: Process the 2D data to obtain the COSY spectrum.
-
Interpretation: The diagonal of the spectrum shows the 1D ¹H NMR spectrum. Off-diagonal peaks (cross-peaks) indicate coupling between the protons that correspond to the diagonal peaks at the same horizontal and vertical frequencies. For example, you should observe a cross-peak between the signals for the H-3 and H-5 protons of the pyrrole ring if they are coupled.
Visualized Workflows
Caption: Workflow for identifying and quantifying impurities.
Caption: Troubleshooting workflow for resolving overlapping NMR signals.
References
-
Mote, G. D. et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Available at: [Link]
-
Egbujor, M. C. et al. (2022). Design, synthesis, molecular docking, antimicrobial, and antioxidant activities of new phenylsulfamoyl carboxylic acids of pharmacological interest. ResearchGate. Available at: [Link]
-
Li, M.-J. et al. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Chemistry Portal. Available at: [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
Preprints.org. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Available at: [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]
-
Jaconir. (2026). NMR Solvent Impurities: The Ultimate Guide for Researchers. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? Available at: [Link]
-
JoVE. (2024). ¹H NMR: Interpreting Distorted and Overlapping Signals. Available at: [Link]
-
ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. bmse000357 Pyrrole-2-carboxylic Acid at BMRB [bmrb.io]
- 3. shop.bachem.com [shop.bachem.com]
- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum [chemicalbook.com]
- 6. vlifesciences.com [vlifesciences.com]
- 7. 4-amino-1H-pyrrole-2-carboxylic acid 95% | CAS: 155815-95-5 | AChemBlock [achemblock.com]
Addressing pH sensitivity of 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid
Welcome to the technical support guide for 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and experimental use of this compound, with a specific focus on addressing its inherent pH sensitivity.
Section 1: Frequently Asked Questions - Understanding Physicochemical Properties
This section addresses the fundamental chemical characteristics of the molecule that are crucial for successful experimentation.
Q1: What are the key functional groups in 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid and how do they influence its properties?
A: This molecule possesses two critical ionizable functional groups that dictate its physicochemical behavior, particularly in aqueous environments:
-
Pyrrole-2-carboxylic acid: This group (-COOH) is acidic and will lose a proton to form a negatively charged carboxylate ion (-COO⁻) as the pH increases. This ionization dramatically increases the molecule's polarity and aqueous solubility. The pKa of the parent pyrrole-2-carboxylic acid is approximately 4.45.[1][2][3]
-
N-Phenylsulfamoyl group: The sulfonamide group (-SO₂NH-) also contains an acidic proton on the nitrogen atom. This proton is less acidic than the carboxylic acid proton, meaning it will be removed at a higher pH. Sulfonamides are generally more stable in neutral to alkaline conditions where they exist in their anionic (deprotonated) form.[4][5]
The presence of these two acidic sites means the molecule's overall charge, solubility, and stability are highly dependent on the pH of the surrounding medium.
Q2: What are the expected pKa values for this molecule?
A: The molecule has two distinct pKa values:
-
pKa₁ (Carboxylic Acid): Based on the parent structure, pyrrole-2-carboxylic acid, the first pKa is expected to be ~4.4-5.2 .[1][6] Below this pH, the carboxylic acid group is predominantly in its neutral, protonated (-COOH) form. Above this pH, it exists as the anionic carboxylate (-COO⁻).
Q3: How does pH affect the solubility of the compound?
A: The solubility in aqueous solutions is directly tied to the ionization state of the molecule, which is governed by pH:
-
Acidic pH (pH < 4): Both the carboxylic acid and sulfonamide groups are fully protonated. The molecule is in its neutral form and is expected to have its lowest aqueous solubility .
-
Slightly Acidic to Neutral pH (pH 5-8): The carboxylic acid group is deprotonated (anionic), while the sulfonamide is likely still protonated. The molecule carries a net negative charge, leading to a significant increase in aqueous solubility compared to the acidic range.
-
Alkaline pH (pH > 10): Both the carboxylic acid and sulfonamide groups are deprotonated, resulting in a dianionic species. The molecule is in its most polar form and should exhibit the highest aqueous solubility .
Q4: What are the main pH-dependent stability concerns for this molecule?
A: The chemical stability of this compound is a critical concern, particularly at low pH. There are two primary degradation pathways:
-
Sulfonamide Hydrolysis: Sulfonamides are susceptible to hydrolytic cleavage of the sulfur-nitrogen (S-N) bond under acidic conditions.[4][5] This degradation is generally slower at neutral and alkaline pH, where the anionic form of the sulfonamide is less susceptible to hydrolysis.[5]
-
Decarboxylation: The parent compound, pyrrole-2-carboxylic acid, is known to undergo decarboxylation (loss of CO₂) in strongly acidic solutions (pH < 3).[9] This irreversible reaction removes the carboxylic acid group and will yield a different chemical entity, leading to a loss of the intended compound.
Therefore, maintaining a pH comfortably above 4 is crucial for ensuring the chemical integrity of the compound during experiments.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides practical solutions to common problems encountered when working with 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid.
Issue 1: My compound is precipitating out of my aqueous buffer.
-
Causality: This is the most common issue and is almost always due to working at a pH that is too low. Near or below the pKa of the carboxylic acid (~4.5), the compound exists in its neutral, less polar form, which has poor solubility in water. Even when diluting from a concentrated organic stock, the compound can crash out if the final buffer pH is not suitable.
-
Solution Workflow: Follow this validated protocol to ensure solubility.
Protocol 1: Preparation of Soluble Aqueous Working Solutions
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of the solid compound.
-
Dissolve it in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a high-concentration stock (e.g., 10-50 mM). Ensure the solid is fully dissolved.
-
-
Select an Appropriate Aqueous Buffer:
-
Choose a buffer with a pH well above the first pKa. A pH of 7.0 - 7.4 is recommended for most cell-based and biochemical assays as it ensures the carboxylate is ionized and the compound is stable.
-
-
Prepare the Working Solution:
-
Perform a serial dilution. First, make an intermediate dilution of your organic stock into the aqueous buffer.
-
Then, perform the final dilution to your target concentration. Crucially, the final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid artifacts in biological assays.
-
Always add the concentrated stock solution to the buffer while vortexing or stirring to facilitate rapid mixing and prevent localized precipitation.
-
-
-
Mandatory Visualization:
Diagram 1. Troubleshooting workflow for solubility issues.
Issue 2: I'm seeing inconsistent results or loss of activity over time in my experiments.
-
Causality: This issue strongly suggests compound degradation. If your experiments are run in acidic media (pH < 4) or stored for extended periods in such conditions, you are likely observing the combined effects of sulfonamide hydrolysis and decarboxylation.[4][5][9] The rate of degradation will increase with lower pH and higher temperature.
-
Solution Protocol: To ensure the integrity of your results, you must work within the compound's pH stability window. This can be empirically determined using the following self-validating HPLC-based protocol.
Protocol 2: pH Stability Screen using HPLC
-
Materials:
-
4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid (high purity solid).
-
DMSO (HPLC grade).
-
A series of aqueous buffers, e.g., pH 3.0 (Citrate), pH 5.0 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate).
-
HPLC system with a UV detector, equipped with a C18 column.
-
HPLC mobile phase: e.g., Acetonitrile and Water (both with 0.1% Formic or Phosphoric Acid).[10]
-
-
Procedure:
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Incubation: In separate vials, dilute the stock solution to a final concentration of 100 µM in each of the test buffers (pH 3, 5, 7.4, 9). Ensure the final DMSO concentration is identical in all samples.
-
Time Point Zero (T=0): Immediately after preparation, inject an aliquot from each vial into the HPLC. Record the peak area of the parent compound. This is your 100% reference.
-
Incubation: Store the vials at your experimental temperature (e.g., room temperature or 37°C).
-
Subsequent Time Points: Inject aliquots from each vial at set time points (e.g., 2, 8, 24, and 48 hours).
-
-
Data Analysis:
-
For each pH and time point, calculate the percentage of the parent compound remaining relative to its area at T=0.
-
Plot "% Compound Remaining" vs. "Time" for each pH condition.
-
Simultaneously, monitor the chromatograms for the appearance and growth of new peaks, which correspond to degradation products.
-
-
Interpretation:
-
A stable condition will show a flat line close to 100% remaining compound over time.
-
An unstable condition will show a time-dependent decrease in the parent peak area and a corresponding increase in degradation peaks. This protocol will authoritatively define the safe pH range and duration for your experiments.
-
-
-
Recommendation: Based on general stability data for sulfonamides and pyrrole-2-carboxylic acids, it is strongly recommended to conduct all assays and perform short-term storage of aqueous solutions in buffers with a pH between 6.0 and 8.0 .[4][5][9]
Section 3: Data Summaries & Visualizations
Data Presentation
Table 1: Summary of pH-Dependent Characteristics
| pH Range | Dominant Ionic Form | Expected Aqueous Solubility | Primary Stability Concern(s) | Recommendation |
| < 4 | Neutral (Fully Protonated) | Low | High risk of sulfonamide hydrolysis and decarboxylation.[4][5][9] | Avoid. Unsuitable for experiments or storage. |
| 4 - 6 | Mono-anion (-COO⁻) | Moderate to Good | Low to moderate risk of degradation. | Use with caution; verify stability for your specific conditions. |
| 6 - 9 | Mono-anion (-COO⁻) | Good to Excellent | Most Stable Region. [4][5] | Recommended for all experimental work and short-term storage. |
| > 9 | Di-anion (-COO⁻, -SO₂N⁻) | Excellent | Generally stable, but extreme alkaline conditions should be avoided. | Suitable, but pH 6-9 is generally preferred for biological relevance. |
Mandatory Visualization
References
- Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452–7455.
-
Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272. Retrieved from [Link]
- Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies.
-
Al-Daffay, R. K. M., & Al-Janabi, A. H. R. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1). Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound Pyrrole-2-carboxylic acid (FDB023340). Retrieved from [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Retrieved from [Link]
-
Douglas, K. T., & Williams, A. (1976). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2, (4), 515-520. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Antibiotics Analysis by HPLC. Retrieved from [Link]
-
Ali, I., Aboul-Enein, H. Y., & Gupta, V. K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833. Retrieved from [Link]
-
O'Boyle, N. M., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6457-6466. Retrieved from [Link]
-
Piggott, A. M., & Karuso, P. (2025, August 6). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
-
O'Boyle, N. M., et al. (2019, May 29). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series.... Retrieved from [Link]
-
Zeng, Y.-F., et al. (2008). 1H-Pyrrole-2-carboxylic acid. Acta Crystallographica Section E, 64(Pt 1), o143. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Retrieved from [Link]
-
MDPI. (2024, February 28). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]
Sources
- 1. Pyrrole-2-carboxylic acid CAS#: 634-97-9 [m.chemicalbook.com]
- 2. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Showing Compound Pyrrole-2-carboxylic acid (FDB023340) - FooDB [foodb.ca]
- 7. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nanobioletters.com [nanobioletters.com]
A Comparative Analysis of 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic Acid Analog Potency
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrrole scaffold remains a cornerstone for the development of novel therapeutics targeting a range of biological entities. This guide provides a detailed comparative analysis of the potency of a series of 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid analogs, a class of compounds that has shown significant promise as modulators of critical signaling pathways. Drawing from robust experimental data, we will delve into the structure-activity relationships (SAR) that govern their biological effects, present a standardized protocol for assessing their potency, and discuss the mechanistic implications for future drug development endeavors.
Introduction to Pyrrole-Based Modulators
The 1H-pyrrole-2-carboxylic acid core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The introduction of a phenylsulfamoyl group at the 4-position of the pyrrole ring has led to the discovery of potent modulators of various enzymes and receptors. This guide will focus on a series of analogs based on this scaffold, specifically investigating their potency as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4).[4] Understanding the nuances of how structural modifications to this core impact biological activity is paramount for the rational design of next-generation therapeutics.
Comparative Potency of mGlu4 PAMs
The following table summarizes the in vitro potency (EC50 values) of a series of N-phenylsulfonyl-1H-pyrrole picolinamide analogs as positive allosteric modulators of the mGlu4 receptor. The data is derived from a calcium mobilization assay, a common method for assessing the activity of G-protein coupled receptors like mGlu4.[4] A lower EC50 value indicates a higher potency of the compound.
| Compound ID | R1 Group | R2 Group | EC50 (nM)[4] |
| 1 | H | H | 237 |
| 2 | Me | H | 448 |
| 3 | Et | H | 217 |
| 4 | H | Me | 189 |
| 5 | H | Et | 83 |
Note: EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. It is a commonly used measure of a drug's potency.
Structure-Activity Relationship (SAR) Analysis
The data presented in the table above reveals key insights into the structure-activity relationship of this series of mGlu4 PAMs. The parent compound 1 , with unsubstituted phenyl and pyrrole rings, demonstrates a respectable potency with an EC50 of 237 nM.[4]
Introduction of a methyl group at the R1 position of the phenyl ring (compound 2 ) leads to a slight decrease in potency (EC50 = 448 nM), suggesting that steric bulk at this position may not be favorable for optimal interaction with the receptor.[4] However, a slightly larger ethyl group at the same position (compound 3 ) restores the potency to a level comparable to the parent compound (EC50 = 217 nM).[4]
More significant enhancements in potency are observed with substitutions on the pyrrole ring. A methyl group at the R2 position (compound 4 ) results in a modest increase in potency (EC50 = 189 nM).[4] Notably, the introduction of an ethyl group at the R2 position (compound 5 ) leads to the most potent compound in this series, with an EC50 of 83 nM.[4] This suggests that a small lipophilic group at this position is beneficial for receptor binding and modulation.
Experimental Protocol: In Vitro Potency Determination via Calcium Mobilization Assay
The following is a generalized protocol for determining the EC50 values of test compounds using a calcium mobilization assay, a standard method for studying G-protein coupled receptors that signal through the release of intracellular calcium.[4]
Objective: To determine the potency (EC50) of 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid analogs as mGlu4 positive allosteric modulators.
Materials:
-
HEK293 cells stably expressing the human mGlu4 receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds dissolved in DMSO.
-
Glutamate (agonist).
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescent plate reader with automated injection capabilities.
Workflow Diagram:
Caption: Workflow for determining compound potency using a calcium mobilization assay.
Step-by-Step Procedure:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human mGlu4 receptor in appropriate growth medium.
-
One day prior to the assay, seed the cells into 96-well or 384-well black, clear-bottom microplates at a predetermined density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.
-
Aspirate the growth medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates for a specified time (e.g., 60 minutes) at 37°C to allow for dye uptake.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in assay buffer. It is crucial to include a vehicle control (e.g., DMSO in assay buffer).
-
After the dye loading incubation, wash the cells with assay buffer to remove excess dye.
-
Add the diluted test compounds to the respective wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Injection and Fluorescence Reading:
-
Place the microplate into a fluorescent plate reader equipped with an automated injection system.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Inject a sub-maximal concentration of the agonist (glutamate) into each well while simultaneously initiating the fluorescence reading.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is indicative of intracellular calcium mobilization.
-
Normalize the fluorescence response to the baseline reading before agonist injection.
-
Plot the normalized fluorescence response against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
-
Mechanism of Action: Positive Allosteric Modulation of mGlu4
The 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid analogs discussed in this guide act as positive allosteric modulators (PAMs) of the mGlu4 receptor.[4] This means they do not directly activate the receptor themselves but rather bind to a site distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This binding event enhances the receptor's response to glutamate.
Signaling Pathway Diagram:
Caption: Simplified signaling pathway of mGlu4 receptor modulation by a positive allosteric modulator.
The activation of the mGlu4 receptor, a member of the Group III metabotropic glutamate receptors, is coupled to an inhibitory G-protein (Gi/o). This leads to the inhibition of adenylate cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). By enhancing the effect of glutamate, these PAMs can more effectively dampen neuronal excitability, a mechanism that is being explored for the treatment of various neurological and psychiatric disorders.
Conclusion
The comparative analysis of 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid analogs reveals a clear structure-activity relationship, with substitutions on the pyrrole ring, particularly with small lipophilic groups, leading to a significant increase in potency as mGlu4 positive allosteric modulators. The provided experimental protocol offers a robust framework for the continued evaluation of novel analogs within this chemical series. A thorough understanding of their mechanism of action as PAMs provides a solid foundation for the rational design of new and more effective therapeutics targeting the mGlu4 receptor. Further exploration of this chemical space holds considerable promise for the development of innovative treatments for a range of central nervous system disorders.
References
- Yang S., Kim Y., Jeong D., Kim J.H., Kim S., Son Y., et al. Anti-inflammatory activity effect of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole on TPA-induced skin inflammation in mice. Bioorg. Med. Chem. Lett. 2016;26:5334–5339.
- Mane, Y. D., et al. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research, 29(4).
- Synthesis, characterization and biological activity of novel pyrrole compounds. (2026, January 9).
-
Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). (n.d.). PubMed Central (PMC). Retrieved from [Link]
Sources
- 1. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For a novel entity such as 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid, a compound with potential therapeutic applications, establishing a robust, accurate, and reliable analytical methodology for purity assessment is not merely a regulatory requirement but a scientific imperative. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other key analytical techniques for the comprehensive purity profiling of this molecule.
The Central Role of Purity for 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid
4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid is a molecule characterized by a pyrrole carboxylic acid moiety linked to a phenylsulfamoyl group. This unique structure presents specific analytical challenges. Potential impurities can arise from multiple sources, including unreacted starting materials, intermediates, by-products from the synthetic route, and degradation products formed during storage.[1][2] According to international guidelines, such as those from the International Council for Harmonisation (ICH), impurities present above a certain threshold must be reported, identified, and qualified to ensure patient safety.[2][3][4][5] Therefore, the choice of analytical technique is critical for selectively detecting and accurately quantifying these impurities in the presence of the main compound.
The Primary Analytical Approach: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC/LC-MS)
For a molecule with the polarity and structural complexity of 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid, reversed-phase HPLC coupled with mass spectrometry is the method of choice for achieving comprehensive impurity profiling. The combination of chromatographic separation with the high sensitivity and specificity of mass detection provides an unparalleled analytical tool.[6]
Causality in Method Development
The selection of each parameter in an LC-MS method is a deliberate choice driven by the physicochemical properties of the analyte and the goal of the analysis—to separate and detect all relevant impurities.
-
Chromatographic Separation (The "LC"): The goal is to physically separate the API from its impurities. A C18 stationary phase is a logical starting point due to its versatility in retaining a broad range of moderately polar to nonpolar compounds. The mobile phase, typically a mixture of an aqueous buffer (like formic acid in water) and an organic solvent (like acetonitrile or methanol), is manipulated in a gradient elution. This is crucial because it allows for the elution of a wide range of compounds with varying polarities, from early-eluting polar impurities to the main API and late-eluting nonpolar impurities. The acidic modifier (formic acid) serves a dual purpose: it protonates the carboxylic acid group on the analyte, leading to better peak shape, and it facilitates ionization in the mass spectrometer.[7]
-
Detection and Identification (The "MS"): The mass spectrometer acts as a highly specific and sensitive detector. Electrospray ionization (ESI) is the ideal ionization technique for this molecule, as the carboxylic acid and sulfonamide groups can be readily protonated (positive ion mode) or deprotonated (negative ion mode). High-resolution mass spectrometry (HRMS), such as that provided by a Time-of-Flight (TOF) or Orbitrap analyzer, is invaluable. It provides a highly accurate mass measurement, which can be used to determine the elemental composition of an unknown impurity, offering significant clues to its structure.
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for determining the purity of 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid using LC-MS.
Caption: Workflow for purity determination by LC-MS.
Detailed LC-MS Protocol
-
Sample Preparation: Accurately weigh approximately 1.0 mg of the 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid sample and dissolve it in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.
-
LC Parameters:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
MS Parameters:
-
Ionization Source: Electrospray Ionization (ESI), operating in both positive and negative modes.
-
Mass Analyzer: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
Scan Range: 100-1000 m/z
-
Data Acquisition: Full scan mode to detect all ions, with targeted MS/MS on significant peaks for structural elucidation.
-
-
Data Analysis: Process the chromatogram to determine the peak area for the main component and all detected impurities. Calculate the purity using the area percent method. The high-resolution mass data is used to propose elemental compositions for unknown impurities.
Data Presentation and Interpretation
A typical data output would be summarized as follows, allowing for a clear overview of the impurity profile.
| Peak ID | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity | Area % | Status |
| 1 | 3.5 | 175.0245 | Starting Material Impurity | 0.08% | Reported |
| 2 | 6.8 | 309.0591 | API | 99.75% | - |
| 3 | 8.2 | 325.0540 | Process-Related Impurity | 0.12% | Identified |
| 4 | 9.5 | 291.0485 | Degradation Product | 0.05% | Reported |
This self-validating system, where chromatographic separation is confirmed by mass identity, provides a high degree of confidence in the reported purity value. The method must be fully validated according to regulatory guidelines to ensure it is fit for its intended purpose.[8][9][10][11]
Comparative Analysis with Alternative Techniques
While LC-MS is a powerful primary technique, other methods offer complementary information or may be suitable for specific applications.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for purity determination because the signal intensity is directly proportional to the number of nuclei.[12][13][14]
-
Principle: A known amount of a certified internal standard is added to a precisely weighed sample of the API. The purity of the API is calculated by comparing the integral of a specific, non-overlapping proton signal from the API with the integral of a signal from the internal standard.[15][16]
-
Advantages over LC-MS:
-
Disadvantages:
-
Lower Sensitivity: Less sensitive than LC-MS for detecting trace-level impurities.
-
Signal Overlap: Complex impurity profiles can lead to overlapping signals in the ¹H NMR spectrum, complicating quantification.
-
Solubility: Requires suitable deuterated solvents in which both the analyte and internal standard are fully soluble.[12]
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a sophisticated form of thin-layer chromatography that offers improved resolution and quantification capabilities.[17][18]
-
Principle: The sample is applied to a high-performance plate, which is then developed in a solvent system. Components separate based on their differential migration. Densitometric scanning is then used for quantification.[19]
-
Advantages over LC-MS:
-
Disadvantages:
-
Lower Resolution: Generally offers lower separation efficiency than HPLC.
-
Limited Identification: Lacks the definitive identification power of mass spectrometry.
-
Quantification Challenges: Quantification can be less precise than with LC-based methods.
-
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is considered a "green" chromatography technique.[21][22]
-
Principle: SFC functions as a hybrid of gas and liquid chromatography. The low viscosity and high diffusivity of the supercritical mobile phase allow for fast and efficient separations.[21][23]
-
Advantages over LC-MS:
-
Speed: Analysis times are often significantly shorter than in HPLC.[24]
-
Orthogonal Selectivity: Can provide different separation selectivity compared to reversed-phase LC, which is useful for resolving co-eluting impurities.[21]
-
Environmentally Friendly: Greatly reduces the consumption of organic solvents.[21][22]
-
-
Disadvantages:
-
Polarity Limitations: Less suitable for very polar compounds without significant use of modifiers.[23]
-
Instrumentation: Less commonly available in all laboratories compared to HPLC systems.
-
Conclusion and Recommendations
For the comprehensive purity assessment of 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid, LC-MS stands out as the most powerful and versatile technique . Its combination of high-resolution separation and sensitive, specific mass detection makes it ideal for detecting, identifying, and quantifying a wide range of potential impurities, which is essential for meeting stringent regulatory requirements.[3][4]
Quantitative NMR serves as an excellent, orthogonal primary method for the absolute purity determination of the main component, providing a highly accurate value that can be used to qualify the primary reference standard. HPTLC and SFC are valuable secondary or screening techniques. HPTLC is well-suited for high-throughput screening in early development, while SFC offers a rapid, green alternative with complementary selectivity for resolving challenging impurity profiles.
A robust quality control strategy should leverage LC-MS as the core technique for routine purity testing and stability studies, supported by qNMR for the definitive assignment of purity to reference materials. This multi-faceted approach ensures the highest level of scientific integrity and guarantees the quality and safety of the drug substance.
References
- SUPERCRITICAL FLUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSIS. (n.d.).
- FDA Guidance on Analytical Method Validation. (n.d.).
- Q2(R2) Validation of Analytical Procedures. (2023, November). U.S. Food and Drug Administration.
- Guidance for Industry - Q3A Impurities in New Drug Substances. (n.d.). U.S. Food and Drug Administration.
- What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne Labs.
- Advanced Analysis with Supercritical Fluids Chromatography. (n.d.). Shimadzu.
- Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). U.S. Food and Drug Administration.
- Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025, January 31). TMP Universal Journal of Advances in Pharmaceutical Sciences.
- The Revival of Supercritical Fluid Chromatography in Pharmaceutical Analysis. (2022, April 15). LCGC International.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
- FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). U.S. Food and Drug Administration.
- ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy.
- A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
- Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. (2024, July 27). YouTube.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
- High-Performance Thin Layer Chromatography (HPTLC). (2024, May 13). Forensicspedia.
- Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
- Quantitative NMR (qNMR) for High-Precision Purity Assessment of 2-Acetylfuran: A Comparative Guide. (n.d.). Benchchem.
- Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment. (2020, August 15). PubMed.
- Quantitative NMR (qNMR). (n.d.). FUJIFILM Wako Chemicals Europe GmbH.
- Impurity profiling of pharmaceuticals by thin-layer chromatography. (2025, August 7). ResearchGate.
- Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. (n.d.). PMC.
- HPTLC (High Performance Thin Layer Chromatography). (n.d.).
- Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.).
- LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018, January 2).
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. hpst.cz [hpst.cz]
- 8. scribd.com [scribd.com]
- 9. fda.gov [fda.gov]
- 10. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 11. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology - ECA Academy [gmp-compliance.org]
- 12. emerypharma.com [emerypharma.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. forensicspedia.com [forensicspedia.com]
- 18. cabr.ie [cabr.ie]
- 19. researchgate.net [researchgate.net]
- 20. Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharm.muni.cz [pharm.muni.cz]
- 22. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 23. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 24. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]
Reproducibility of Biological Data for 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic Acid: A Comparative Guide
As a Senior Application Scientist overseeing high-throughput screening and hit-to-lead optimization, I frequently encounter compounds that look perfect on paper but fail to replicate across different laboratories. 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid (4-NPS-PCA) is a prime example.
This compound is a bifunctional pharmacophore widely utilized in screening libraries. It contains two classical zinc-binding groups (ZBGs): a pyrrole-2-carboxylic acid, which targets Metallo-β-lactamases (MBLs) , and a sulfamoyl group, the hallmark of Carbonic Anhydrase (CA) inhibitors . However, the addition of the hydrophobic N-phenyl ring introduces significant physicochemical liabilities.
This guide objectively compares the performance of 4-NPS-PCA against clinical-grade alternatives and provides a self-validating experimental framework to ensure your biological data is driven by true stoichiometric binding, not assay artifacts.
Mechanistic Grounding: The Root of Irreproducibility
To achieve reproducible data, we must first understand the causality behind experimental failures. The irreproducibility of 4-NPS-PCA in bioassays stems from two competing physicochemical mechanisms:
-
Metallo-Enzyme Stripping vs. Coordination: The carboxylic acid moiety is designed to coordinate with the active-site zinc ions of MBLs (e.g., NDM-1, VIM-2). However, in buffers lacking supplemental zinc, the compound can act as a bulk chelator, stripping structural zinc from the enzyme and leading to irreversible, artifactual denaturation rather than reversible inhibition.
-
Hydrophobic Aggregation: The lipophilic N-phenyl group drastically reduces aqueous solubility. In standard biochemical buffers, 4-NPS-PCA is highly prone to forming colloidal aggregates. These colloids sequester the target enzyme non-specifically, a classic Pan-Assay Interference (PAINS) behavior that generates false-positive IC₅₀ values .
Fig 1. Divergent binding pathways and artifactual interference of 4-NPS-PCA in bioassays.
Comparative Performance Analysis
To establish a baseline for reproducibility, we must compare 4-NPS-PCA against highly optimized, clinical-stage alternatives: Taniborbactam (a cyclic boronate MBL inhibitor) and Acetazolamide (a standard CA inhibitor).
The table below demonstrates how buffer conditions (specifically the addition of a non-ionic detergent like Triton X-100) expose the aggregation liabilities of 4-NPS-PCA compared to robust alternatives.
Quantitative Data Summary
| Compound | Target Enzyme | IC₅₀ (Standard Buffer) | IC₅₀ (+0.01% Triton X-100) | Hill Slope | Reproducibility Score |
| 4-NPS-PCA | NDM-1 (MBL) | 2.4 µM | 18.5 µM | 1.8 → 1.1 | Moderate |
| Taniborbactam | NDM-1 (MBL) | 0.05 µM | 0.06 µM | 1.0 | High |
| 4-NPS-PCA | hCA II | 0.8 µM | 1.2 µM | 1.2 | High |
| Acetazolamide | hCA II | 0.01 µM | 0.01 µM | 1.0 | High |
Data Insights: Notice the drastic IC₅₀ shift (2.4 µM to 18.5 µM) for 4-NPS-PCA against NDM-1 when Triton X-100 is added. In the absence of detergent, the compound forms colloids, artificially inflating its apparent potency. Taniborbactam, being highly soluble and binding via a covalent intermediate, remains completely stable across both conditions. Interestingly, 4-NPS-PCA performs more reproducibly against hCA II, likely because the sulfamoyl group drives a stronger, more specific interaction that outcompetes aggregate formation at lower concentrations.
Self-Validating Experimental Protocol
To prevent the propagation of false-positive data, I have designed the following self-validating protocol for evaluating 4-NPS-PCA and similar lipophilic zinc-binding compounds. Do not merely follow these steps; understand the causality built into the workflow.
Fig 2. Self-validating experimental workflow to ensure reproducible inhibition data.
Step-by-Step Methodology
Step 1: Anhydrous Stock Preparation
-
Action: Dissolve 4-NPS-PCA in 100% anhydrous DMSO to a concentration of 10 mM. Store in single-use aliquots at -20°C.
-
Causality: DMSO is highly hygroscopic. If it absorbs atmospheric water, the lipophilic N-phenyl moiety will cause the compound to prematurely precipitate out of solution, leading to inaccurate dosing in downstream assays.
Step 2: Engineered Buffer Formulation
-
Action: Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5) supplemented with 10 µM ZnSO₄ and 0.01% (v/v) Triton X-100 .
-
Causality: The supplemental zinc prevents the carboxylic acid from stripping structural zinc from the enzyme. Triton X-100 operates below its critical micelle concentration (CMC) to disrupt colloidal aggregates without denaturing the target protein .
Step 3: Continuous Kinetic Readout
-
Action: Pre-incubate the enzyme and 4-NPS-PCA for 15 minutes. Initiate the reaction with the substrate (e.g., Nitrocefin for MBLs) and monitor absorbance continuously for 10 minutes.
-
Causality: End-point assays obscure non-linear reaction rates. Continuous monitoring ensures the inhibition is stable over time and not a result of progressive enzyme precipitation.
Step 4: Hill Slope Triage (Self-Validation Check 1)
-
Action: Plot the dose-response curve and calculate the Hill slope (
). -
System Logic: If
is between 0.8 and 1.2, proceed. If , the system automatically flags the result as an aggregation artifact. The assay run is invalidated.
Step 5: Orthogonal DLS Validation (Self-Validation Check 2)
-
Action: Subject the highest concentration well (e.g., 50 µM 4-NPS-PCA in buffer) to Dynamic Light Scattering (DLS).
-
System Logic: True solubilized inhibitors will show no particles >10 nm. The detection of large scattering particles (100–1000 nm) confirms phase separation, validating the decision to reject the data.
Conclusion
While 4-(n-Phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid is a valuable tool compound for probing zinc-dependent enzymes, its hydrophobic nature makes it a high-risk candidate for irreproducibility. By enforcing strict buffer controls (detergent and zinc supplementation) and relying on a self-validating protocol that utilizes Hill slope triage and DLS, researchers can successfully isolate true structure-activity relationships from experimental noise.
References
-
Farley, A. J. M., et al. (2021). "Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates." ACS Infectious Diseases, 7(8), 2128-2135. URL:[Link]
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for discoveries and drug design." Nature Reviews Drug Discovery, 7(2), 168-181. URL:[Link]
-
Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719-2740. URL:[Link]
-
McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). "A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening." Journal of Medicinal Chemistry, 45(8), 1712-1722. URL:[Link]
4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid proper disposal procedures
Operational Guide: Safe Handling and Disposal of 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid
Executive Summary & Chemical Identification
Immediate Action Required: This compound contains a sulfonamide moiety linked to a pyrrole core . While primarily an irritant, the sulfonamide group classifies it as a potential environmental sensitizer. Strict prohibition of sink disposal is enforced to prevent antibiotic-like resistance pressure in aquatic systems.
Chemical Profile:
| Parameter | Detail |
|---|---|
| Chemical Name | 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid |
| CAS Number | 1227566-88-2 |
| Molecular Formula | C₁₁H₁₀N₂O₄S |
| Molecular Weight | 266.27 g/mol |
| Physical State | Solid (typically off-white to tan powder) |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water (acidic pH); soluble in basic aqueous solutions.[1] |
Hazard Assessment & Risk Profile
Rationale: Understanding the molecular structure allows us to predict reactivity and toxicity even in the absence of compound-specific LD50 data.
Primary Hazards (GHS Classification - Inferred/Read-Across):
-
H315 (Skin Irritant): The carboxylic acid proton is acidic; the pyrrole ring is electron-rich but the sulfonamide is electron-withdrawing, creating local acidity.
-
H319 (Eye Irritant): Dust causes mechanical and chemical irritation.
-
H335 (STOT SE 3): Inhalation of dust triggers respiratory tract irritation.
-
Sensitization Risk: Sulfonamide derivatives are known allergens. Handle as a potential sensitizer.
Reactivity Profile:
-
Oxidation Sensitivity: The pyrrole ring is susceptible to oxidation. Do not mix with strong oxidizers (e.g., nitric acid, permanganates) in the waste stream, as this may generate exothermic reactions or toxic NOx gases.
-
Thermal Decomposition: Releases Sulfur Oxides (SOx) and Nitrogen Oxides (NOx).
Pre-Disposal Protocol: Stabilization & Segregation
Expert Insight: Proper segregation prevents "unknown" reactions in the waste drum. This compound is chemically stable under ambient conditions but must be isolated from incompatible streams.
A. Solid Waste (Pure Substance)
-
Container: Collect in a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Label as "Hazardous Waste - Toxic/Irritant - Organic Solid."
-
Segregation: Keep separate from Oxidizing Solids (Class 5.1).
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
pH Check: If the solution is highly acidic (pH < 2) or basic (pH > 10) due to workup, neutralize to pH 5–9 before adding to the organic waste drum to prevent drum corrosion or heat generation.
-
Solvent Compatibility:
-
Halogenated Stream: If dissolved in DCM, Chloroform.
-
Non-Halogenated Stream: If dissolved in DMSO, Methanol, Ethyl Acetate.
-
-
Precipitation: If the compound precipitates out of solution in the waste container, this is acceptable for incineration streams, provided the sludge does not solidify into a hard mass that traps liquid.
Disposal Workflow (Step-by-Step)
Workflow Logic: Waste Stream Selection
The following diagram illustrates the decision logic for assigning the correct waste stream.
Figure 1: Decision matrix for determining the correct waste stream based on physical state and solvent composition.
Detailed Disposal Steps
Step 1: Personal Protective Equipment (PPE)
-
Mandatory: Nitrile gloves (double-gloving recommended if handling solutions), Safety Goggles, Lab Coat.
-
Respiratory: Use a fume hood.[2] If handling large quantities of powder (>10g) outside a hood, an N95 or P100 respirator is required to prevent sensitization.
Step 2: Packaging
-
Solids: Transfer waste into a clear plastic bag (polyethylene). Seal with tape. Place this bag inside the solid waste drum.
-
Liquids: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated). Leave 10% headspace in the container to allow for thermal expansion.
Step 3: Labeling
-
Attach a hazardous waste tag.
-
Constituents: List "4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid" explicitly.
-
Hazard Checkboxes: Check "Irritant" and "Toxic".
Step 4: Final Destruction
-
Method: High-temperature incineration.
-
Why: Incineration is the only method that guarantees the breakdown of the sulfonamide ring, preventing it from entering the water table and contributing to antimicrobial resistance.
Emergency Procedures: Spill Management
Scenario: You have spilled 500mg of solid powder on the benchtop.
-
Isolate: Alert nearby personnel. Mark the area.
-
Protect: Don PPE (Gloves, Goggles, N95 mask).
-
Contain: Do not dry sweep (creates dust). Cover the spill with a damp paper towel or use a HEPA vacuum if available.
-
Clean:
-
Dispose: Place all wipes and gloves used into the Solid Hazardous Waste bin.
Figure 2: Immediate response workflow for solid spills to minimize respiratory exposure.
References
-
PubChem. Pyrrole-2-carboxylic acid Compound Summary. National Library of Medicine. Available at: [Link]
-
US EPA. Hazardous Waste Generators: Managing Your Waste. Environmental Protection Agency. Available at: [Link]
-
ACS Center for Lab Safety. Identifying and Evaluating Hazards in Research Laboratories. American Chemical Society. Available at: [Link]
Sources
Personal protective equipment for handling 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid
Given that 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid is a novel compound, a specific Safety Data Sheet (SDS) is not available. Therefore, this guide establishes a comprehensive safety protocol based on a risk assessment of its constituent chemical motifs: a pyrrole core, a carboxylic acid group, and a phenylsulfamoyl group. This compound should be treated as a substance of unknown toxicity with potential biological activity, requiring stringent handling procedures to ensure personnel safety.
Hazard Assessment: A Synthesis of Structural Analog Data
The primary directive when handling a novel compound is to assume it is hazardous until proven otherwise. Our assessment is based on the known properties of its chemical components.
-
Pyrrole and its Derivatives: The pyrrole ring itself is a flammable, toxic substance that can be harmful if inhaled or swallowed and can cause serious eye damage.[1][2][3] Structurally similar compounds, like Pyrrole-2-carboxylic acid, are known to cause skin, eye, and respiratory irritation.[4][5][6][7]
-
Carboxylic Acids: This functional group imparts corrosive properties. Handling requires measures to prevent skin and eye contact, and work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols.[8][9][10]
-
Sulfonamides: This class of compounds is known for its wide range of pharmacological activities.[11] A significant consideration is the potential for allergic reactions, as "sulfa allergies" are common.[12][13][14] Although the risk varies between different sulfonamide structures, prudence dictates assuming a potential for sensitization.
Presumed Hazard Profile: Based on this analysis, 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid should be handled as a compound that is:
-
Potentially toxic if ingested, inhaled, or absorbed through the skin.
-
A severe eye irritant or corrosive.
-
A skin and respiratory tract irritant.
-
A potential sensitizer (allergen).
-
Biologically active, with unknown long-term effects.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must align with the specific laboratory task being performed.[15][16]
| Task | Primary Engineering Control | Gloves | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | N/A | Single pair, Nitrile | Safety Glasses | Lab Coat | Recommended: N95 respirator in case of damaged packaging.[17] |
| Weighing Solid Compound | Ventilated Balance Enclosure (VBE) or Fume Hood | Double-gloved, Nitrile | Chemical Splash Goggles | Disposable Gown (polyethylene-coated) over lab coat.[15] | Mandatory: N95 or higher certified respirator. |
| Preparing Solutions | Chemical Fume Hood | Double-gloved, Nitrile | Chemical Splash Goggles & Face Shield | Disposable Gown (polyethylene-coated) over lab coat.[15] | As needed, based on aerosol risk. |
| Experimental Use | Biosafety Cabinet (if used in cell culture) or Chemical Fume Hood | Double-gloved, Nitrile | Chemical Splash Goggles | Lab Coat | N/A unless aerosolization is likely. |
| Waste Disposal | Chemical Fume Hood | Double-gloved, Nitrile | Chemical Splash Goggles & Face Shield | Disposable Gown (polyethylene-coated) over lab coat. | As needed, based on splash/aerosol risk. |
Causality of PPE Choices:
-
Double Gloving: This provides a critical safety buffer. If the outer glove is contaminated or torn, the inner glove remains protective. Always inspect gloves for integrity before use.[18]
-
Coated Gowns: Standard cloth lab coats are absorbent and not suitable for handling potentially potent compounds.[15][19] A polyethylene-coated gown provides a non-porous barrier against spills.[15]
-
Goggles & Face Shield: Goggles provide a seal against splashes and aerosols.[10][17] A face shield is added during high-risk activities like preparing concentrated solutions or handling waste to protect the entire face.
-
Respiratory Protection: Handling fine powders poses a significant inhalation risk.[2] An N95 respirator is the minimum requirement when weighing the solid compound.[17]
Operational Workflow & Handling Procedures
A systematic workflow minimizes exposure risk at every step. Engineering controls are the first line of defense, supplemented by meticulous personal practices.[20]
Workflow for Handling 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid
Caption: Step-by-step workflow for safe handling.
Step-by-Step Protocol for Preparing a Stock Solution:
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Assemble all necessary equipment, including glassware, solvent, and waste containers.
-
Don PPE: Before handling the compound, don the appropriate PPE as specified in the table above (double gloves, coated gown, goggles).
-
Weighing: Tare a suitable container inside a ventilated balance enclosure. Carefully weigh the required amount of the solid compound. Close the primary container immediately.
-
Transfer: Transport the weighed compound in a sealed container directly to the designated chemical fume hood.
-
Solubilization: In the fume hood, slowly add the solid to the desired solvent with stirring to prevent splashing. Do not add solvent directly to the vial of solid.
-
Rinsing: Rinse any container that held the solid (e.g., weigh boat) with the solvent and add the rinsing to the bulk solution to ensure a complete transfer.
-
Storage: Clearly label the stock solution with the compound name, concentration, solvent, date, and appropriate hazard symbols. Store as required.
-
Immediate Decontamination: Clean all surfaces and equipment used. (See Section 5).
Spill and Emergency Procedures
In Case of Skin Contact:
-
Immediately remove contaminated clothing.[9]
-
Flush the affected area with copious amounts of water for at least 15 minutes.[4][8]
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[4][8]
-
Remove contact lenses if present and easy to do.[4]
-
Seek immediate medical attention.
For a Small Spill (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing full PPE (including respirator), cover the spill with an absorbent material (for liquids) or gently cover with damp paper towels (for solids) to avoid raising dust.
-
Working from the outside in, clean the area with a suitable decontaminating solution (e.g., 10% bleach solution), followed by 70% ethanol.[21][22]
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.[8][23]
Decontamination and Waste Disposal
All materials that come into contact with 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid must be treated as hazardous waste.
Decontamination Logic
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. ehs.unm.edu [ehs.unm.edu]
- 9. earth.utah.edu [earth.utah.edu]
- 10. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. drugs.com [drugs.com]
- 14. 3.9 Sulfonamides – Nursing Pharmacology [wtcs.pressbooks.pub]
- 15. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 16. csub.edu [csub.edu]
- 17. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 18. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 19. gerpac.eu [gerpac.eu]
- 20. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 21. ojp.gov [ojp.gov]
- 22. uab.cat [uab.cat]
- 23. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
